Boc-1-Amino-1-cyclooctanecarboxylic Acid: Synthesis, Mechanistic Causality, and Characterization
Executive Summary Boc-1-amino-1-cyclooctanecarboxylic acid (CAS: 199330-75-1) is a highly specialized, conformationally constrained unnatural amino acid building block[1]. In modern drug development and solid-phase pepti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-1-amino-1-cyclooctanecarboxylic acid (CAS: 199330-75-1) is a highly specialized, conformationally constrained unnatural amino acid building block[1]. In modern drug development and solid-phase peptide synthesis (SPPS), the incorporation of medium-sized cycloalkane rings (like cyclooctane) into peptide backbones restricts local conformational flexibility[2]. This restriction is critical for stabilizing secondary structures (such as β-turns or α-helices), enhancing proteolytic stability, and improving the receptor-binding affinity of therapeutic peptidomimetics[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the causality behind the chemical transformations—specifically addressing the unique steric challenges posed by the 8-membered cyclooctane ring—and provide a self-validating, three-step synthetic protocol.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid relies on a robust three-step sequence:
Bucherer-Bergs Multicomponent Reaction: Converts cyclooctanone to a spirohydantoin.
Alkaline Hydrolysis: Cleaves the hydantoin to yield the free unnatural amino acid.
N-α-Boc Protection: Installs the tert-butyloxycarbonyl group for orthogonal SPPS compatibility.
Fig 1. Three-step synthetic workflow for Boc-1-amino-1-cyclooctanecarboxylic acid.
Why Bucherer-Bergs over Strecker Synthesis?
For sterically hindered, medium-sized rings like cyclooctanone, the classic Strecker synthesis (using NH₄Cl and NaCN) often stalls at the α-aminonitrile stage, suffering from reversibility and poor yields. The Bucherer-Bergs reaction is strategically superior because the irreversible precipitation of the highly stable spirohydantoin intermediate drives the thermodynamic equilibrium forward[3].
Why Barium Hydroxide for Hydrolysis?
The 8-membered cyclooctane ring exhibits significant transannular strain (Prelog strain), which severely crowds the spiro-carbon. Consequently, the resulting spirohydantoin is exceptionally resistant to standard aqueous acid hydrolysis. Empirical data demonstrates that harsh alkaline hydrolysis using Barium Hydroxide (Ba(OH)₂) is the most effective method[4]. Ba(OH)₂ not only provides the necessary hydroxide concentration at high temperatures but also allows for a self-validating workup: the addition of CO₂ or H₂SO₄ precipitates the barium as insoluble BaCO₃ or BaSO₄, leaving the pure zwitterionic amino acid in solution[4].
Mechanistic Causality: The reaction proceeds via a cyanohydrin intermediate. Ammonia (liberated from ammonium carbonate) displaces the hydroxyl group via an
mechanism to form an aminonitrile. Nucleophilic attack by the amine onto CO₂ yields a cyano-carbamic acid, which cyclizes and rearranges into the hydantoin[5].
Fig 2. Mechanistic pathway of the Bucherer-Bergs multicomponent reaction.
Protocol:
Initiation: Dissolve cyclooctanone (1.0 eq) in a 1:1 mixture of Ethanol/Water.
Reagent Addition: Add Potassium Cyanide (KCN, 2.0 eq) and Ammonium Carbonate ((NH₄)₂CO₃, 4.0 eq). Safety Note: Perform strictly in a fume hood due to HCN gas risk.
Thermal Activation: Heat the mixture to 60–70 °C for 12 hours. The reaction self-validates as the spirohydantoin is highly insoluble and will begin precipitating as a white solid.
Isolation: Cool the mixture to 0 °C, filter the precipitate, wash with ice-cold water to remove residual cyanides, and dry under a vacuum.
Step 2: Alkaline Hydrolysis to 1-Amino-1-cyclooctanecarboxylic Acid
Protocol:
Hydrolysis: Suspend the spirohydantoin (1.0 eq) in an aqueous solution of Ba(OH)₂·8H₂O (3.0 eq).
Reflux: Heat the mixture in a stainless-steel autoclave or heavy-walled pressure vessel at 150 °C for 16–24 hours. The high pressure and temperature overcome the steric hindrance of the cyclooctane ring[4].
Workup & Validation: Cool to room temperature. Bubble CO₂ gas through the solution (or add dry ice) until the pH drops to ~8. This converts all soluble barium into insoluble BaCO₃.
Filtration: Filter the BaCO₃ through a Celite pad. Concentrate the filtrate under reduced pressure until the zwitterionic 1-amino-1-cyclooctanecarboxylic acid precipitates.
Step 3: N-α-Boc Protection
Protocol:
Solvation: Dissolve the free amino acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH. The alkaline pH ensures the amine is deprotonated and nucleophilic.
Protection: Cool to 0 °C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of Dioxane.
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain; the starting material will stain purple, the Boc-protected product will not).
Acidification (Critical Step): Concentrate the mixture to remove Dioxane. Cool the aqueous layer and carefully acidify to pH 2.5 using 1M KHSO₄. Causality: The Boc group is acid-labile at pH < 1, but stable at pH 2.5. This specific pH protonates the carboxylic acid, causing the highly lipophilic Boc-amino acid to crash out of the aqueous phase.
Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final white powder.
Quantitative Data & Characterization
To ensure reproducibility, target yields and quality control metrics are summarized below.
Table 1: Reaction Optimization and Yield Metrics
Reaction Step
Reagents
Time / Temp
Target Yield
Key Quality Control Metric
Bucherer-Bergs
KCN, (NH₄)₂CO₃
60 °C, 12h
85–90%
Spontaneous precipitation; IR confirms loss of ketone C=O
An In-depth Technical Guide to the Physicochemical Properties of Boc-1-amino-1-cyclooctanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Constrained Amino Acids in Modern Drug Discovery In the landscape of contemporary peptide science and medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Constrained Amino Acids in Modern Drug Discovery
In the landscape of contemporary peptide science and medicinal chemistry, the incorporation of non-natural, conformationally restricted amino acids is a cornerstone of rational drug design. Boc-1-amino-1-cyclooctanecarboxylic acid, a derivative of the cyclic amino acid cyclooctanine, represents a significant building block in this field. Its unique structural scaffold, featuring a cyclooctane ring, imparts a high degree of conformational rigidity to peptide backbones. This property is invaluable for stabilizing secondary structures such as β-turns and helices, enhancing metabolic stability, and improving receptor binding affinity and selectivity.[1]
The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized feature in peptide synthesis, prized for its stability under a broad range of conditions and its facile, orthogonal removal under acidic conditions. This guide provides a comprehensive overview of the physicochemical properties of Boc-1-amino-1-cyclooctanecarboxylic acid, offering insights into its behavior and handling, along with detailed protocols for its synthesis and characterization.
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid follows a well-established procedure for the N-protection of amino acids. The following protocol is a robust and reproducible method.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of Boc-1-amino-1-cyclooctanecarboxylic acid.
Step-by-Step Experimental Protocol
Dissolution: Dissolve 1-amino-1-cyclooctanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Basification: Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc-anhydride.
Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. The product will precipitate out of the solution.
Extraction: Extract the product with ethyl acetate (3x the volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Final Concentration: Filter the solution and concentrate under reduced pressure to yield the final product, Boc-1-amino-1-cyclooctanecarboxylic acid, as a white solid.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for Boc-1-amino-1-cyclooctanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4 ppm. The protons of the cyclooctane ring will appear as a series of broad multiplets in the aliphatic region (δ 1.2-2.5 ppm). A broad singlet corresponding to the N-H proton of the carbamate is also expected, typically in the region of δ 5.0-6.0 ppm, although its chemical shift can be variable and it may exchange with D₂O. The carboxylic acid proton will appear as a very broad singlet at δ > 10 ppm.
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group will resonate around δ 155 ppm, while the carboxylic acid carbonyl will be further downfield, around δ 175-180 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region, typically between δ 20-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
O-H stretch (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.
N-H stretch (carbamate): A moderate band around 3300-3400 cm⁻¹.
C-H stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.
C=O stretch (carbamate): A strong, sharp band around 1710-1680 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp band around 1720-1700 cm⁻¹.
C-O stretch (carbamate and carboxylic acid): Bands in the 1300-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 272.18. A common fragmentation pattern for Boc-protected amino acids is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Applications in Research and Development
Boc-1-amino-1-cyclooctanecarboxylic acid is a valuable building block with diverse applications in the pharmaceutical and biotechnology industries.[1]
Peptide Synthesis: Its primary application is as a constrained amino acid in solid-phase and solution-phase peptide synthesis to create peptides with enhanced stability and defined secondary structures.[1]
Drug Development: The unique conformational properties of the cyclooctane ring make it an attractive scaffold for the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.[1]
Bioconjugation: This molecule can be used as a linker in bioconjugation chemistry to attach peptides or other small molecules to larger biomolecules or surfaces.[1]
Conclusion
Boc-1-amino-1-cyclooctanecarboxylic acid is a key synthetic intermediate that offers chemists and drug developers a powerful tool for introducing conformational constraint into peptides and other bioactive molecules. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its successful implementation in research and development endeavors. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the unique structural features of this valuable compound.
References
Almanac Life Science. BOC-1-amino-1-cyclooctanecarboxylic acid 95%. [Link]
Unique Structural Features of Boc-Protected Cyclooctane Amino Acid (Boc-Ac8c-OH)
Executive Summary Boc-1-aminocyclooctane-1-carboxylic acid (Boc-Ac8c-OH) represents a pinnacle of conformational restriction in modern peptidomimetic design. Unlike its smaller ring homologs (cyclopropane to cyclohexane)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-1-aminocyclooctane-1-carboxylic acid (Boc-Ac8c-OH) represents a pinnacle of conformational restriction in modern peptidomimetic design. Unlike its smaller ring homologs (cyclopropane to cyclohexane), the cyclooctane scaffold introduces a unique balance of extreme steric bulk and specific ring flexibility (boat-chair conformation) that strongly biases peptide backbones into stable helical architectures (
-helix and -helix). This guide details the structural causality, synthesis, and application of Boc-Ac8c-OH, serving as a blueprint for researchers aiming to stabilize bioactive peptides against proteolysis while enhancing lipophilicity.
The core feature of Boc-Ac8c-OH is the geminal disubstitution at the
-carbon. In standard amino acids (e.g., Alanine), the atom has one side chain and one hydrogen, allowing a wide range of Ramachandran angles (). In Ac8c, the -hydrogen is replaced by the bulky cyclooctane ring.
Steric Restriction: The massive bulk of the 8-membered ring severely restricts rotation around the
() and () bonds.
Helical Bias: This restriction forces the backbone into a narrow region of conformational space, typically
and , which corresponds to -helical or -helical structures. This is known as the Thorpe-Ingold effect applied to peptide folding; the steric crowding accelerates the formation of intramolecular hydrogen bonds.
The Cyclooctane Ring Conformation
Unlike smaller rings (e.g., Ac3c, Ac5c) which are relatively rigid, the cyclooctane ring in Ac8c is unique.
Boat-Chair Preference: X-ray crystallographic studies of Ac8c-containing peptides reveal that the cyclooctane ring predominantly adopts a boat-chair (BC) conformation. This specific geometry minimizes transannular strain while maximizing the steric shielding of the peptide bond.
Lipophilicity: The eight-carbon ring provides a significant hydrophobic surface area, far exceeding that of Aib (aminoisobutyric acid) or Ac6c. This enhances the membrane permeability of the resulting peptides, a critical factor in intracellular drug delivery.
The Boc Protection Group
The tert-butyloxycarbonyl (Boc) group serves a dual purpose:
Synthetic Protection: It masks the nucleophilic amine during carboxyl-activation steps, preventing polymerization.
Solubility Enhancer: The bulky, lipophilic tert-butyl group further increases solubility in organic solvents (DCM, DMF) used during peptide synthesis, which is crucial given the aggregation tendency of hydrophobic helical peptides.
Experimental Synthesis Protocol
The synthesis of Boc-Ac8c-OH is non-trivial due to the steric hindrance of the 8-membered ring. The most robust route is the Bucherer-Bergs reaction , followed by hydrolysis and protection.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for Boc-Ac8c-OH via the Bucherer-Bergs reaction.[1]
Detailed Methodology
Step 1: Bucherer-Bergs Formation of Hydantoin[2][3]
Reagents: Dissolve Cyclooctanone (10 mmol) in 50% aqueous ethanol. Add Potassium Cyanide (KCN, 20 mmol) and Ammonium Carbonate (
, 40 mmol).
Note: The excess ammonium carbonate acts as the ammonia source and buffers the pH.
Reaction: Heat the mixture to 60°C for 12–24 hours in a sealed vessel (to retain ammonia).
Workup: Cool the solution. The spiro-hydantoin usually precipitates as a white solid.[4] Filter, wash with water, and dry.
Causality: The formation of the hydantoin is thermodynamically favored over the
-amino nitrile (Strecker product) due to the stability of the 5-membered hydantoin ring fused to the 8-membered ring.
Critical Check: This step requires prolonged heating because the steric bulk of the cyclooctane ring hinders the attack of hydroxide on the hydantoin carbonyls.
Isolation: Neutralize with HCl to pH 6–7. The free amino acid (Ac8c) will precipitate. Recrystallize from water/ethanol.[3]
Role of Boc Protecting Group in Cyclooctanecarboxylic Acid Stability
An In-Depth Technical Guide for Drug Development Executive Summary The synthesis and utilization of cyclooctanecarboxylic acid derivatives—specifically the constrained amino acid 1-aminocyclooctane-1-carboxylic acid (Ac8...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development
Executive Summary
The synthesis and utilization of cyclooctanecarboxylic acid derivatives—specifically the constrained amino acid 1-aminocyclooctane-1-carboxylic acid (Ac8c) —present a unique set of challenges in medicinal chemistry. Unlike smaller rings (cyclopropane/butane) or the strain-free cyclohexane, cyclooctane systems suffer from severe Prelog strain (transannular interaction).
This guide analyzes the critical role of the tert-butyloxycarbonyl (Boc) protecting group not merely as a chemical mask, but as a conformational stabilizer . By introducing steric bulk and eliminating the nucleophilicity of the amine, the Boc group prevents the entropy-driven collapse of the ring into bicyclic lactams or hydantoins during peptide coupling and functionalization.
Part 1: The Conformational Challenge (The "Medium Ring" Problem)
To understand why the Boc group is essential for stability, one must first quantify the instability of the cyclooctane scaffold.
1.1 Prelog Strain and Transannular Interactions
Cyclooctane is the most strained of the common cycloalkanes (approx. 9-10 kcal/mol strain energy). This arises from:
Torsional Strain: Pitzer strain due to eclipsing hydrogens.
Transannular (Prelog) Strain: Severe repulsive van der Waals interactions between hydrogens on opposite sides of the ring (C1 and C5).
In 1-aminocyclooctane-1-carboxylic acid , this strain forces the molecule into distorted boat-chair conformations. Without protection, the amine (
) and carboxylic acid () are frequently forced into close proximity.
1.2 The Instability Mechanism
When the carboxylic acid is activated (e.g., by carbodiimides like EDC/DCC) for peptide coupling, an unprotected or poorly protected amine will instantaneously attack the activated center. In 5- or 6-membered rings, this forms a lactam. In 8-membered rings, despite the strain, the transannular proximity can facilitate rapid intramolecular cyclization or polymerization, degrading the monomer before it can couple to the target chain.
Part 2: The Mechanistic Role of Boc
The Boc group (
-BuO-CO-) serves a dual purpose in this system: Electronic Deactivation and Steric Locking .
2.1 Electronic Stabilization
The Boc group converts the amine into a carbamate. The nitrogen lone pair is delocalized into the carbonyl oxygen of the Boc group, drastically reducing its nucleophilicity.
Result: The nitrogen cannot attack the activated carboxylic acid (or active ester) intramolecularly. This allows the thermodynamically less favorable intermolecular peptide bond formation to proceed.
2.2 Steric Shielding and Conformational Locking
This is the critical, often overlooked factor. The bulky tert-butyl group imposes significant steric demand.
The "Boc Effect": The bulky group prefers an equatorial-like orientation to minimize 1,3-diaxial interactions. This forces the cyclooctane ring into a specific conformation that directs the carboxylic acid away from the ring's "internal" crowded face.
Prevention of 1,5-Hydride Shifts: By locking the conformation, Boc protection reduces the likelihood of transannular hydride shifts that can occur during oxidative functionalization of the ring.
2.3 Mechanism Diagram
The following diagram illustrates the divergence between the unstable unprotected pathway and the stable Boc-protected pathway.
Caption: Divergent pathways showing how Boc protection prevents intramolecular cyclization (lactamization) driven by cyclooctane ring strain.
Part 3: Experimental Protocol
The installation of Boc on cyclooctane derivatives requires precise pH control. The high lipophilicity of the cyclooctane ring often necessitates a mixed solvent system, unlike standard amino acids.
Solvent System: 1,4-Dioxane / Water (1:1 v/v) or THF / Water.
Base: 1M NaOH or
.
3.2 Step-by-Step Synthesis Workflow
Solubilization: Suspend Ac8c (10 mmol) in water (20 mL). Add 1,4-dioxane (20 mL) to aid solubility of the lipophilic ring.
Basification: Cool to 0°C. Add 1M NaOH dropwise until pH reaches 9-10. The solution should become clear.
Critical Note: Do not exceed pH 11. High pH can cause hydrolysis of the formed carbamate or racemization (though Ac8c is achiral, this applies to substituted derivatives).
Boc Addition: Add
(1.5 equivalents) in one portion.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
Monitoring: Monitor pH periodically; maintain >8 by adding small amounts of NaOH if necessary. As
is released and amine is consumed, pH may drop.
Workup (The Stability Check):
Wash the basic solution with Diethyl Ether (
) to remove unreacted and byproducts (tert-butanol).
Acidification: Cool to 0°C. Carefully acidify the aqueous layer to pH 2-3 using 1M
or citric acid.
Why KHSO4? Avoid strong mineral acids (HCl) during extraction, as the high local acidity can induce premature Boc cleavage or ring rearrangement.
Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Low (<5%) - Stable, but Fmoc removal (Piperidine) can induce side reactions in strained rings.
High
Low (Cleaves in Base)
N-Cbz
Moderate
Low - Requires Hydrogenation (Pd/C), which is difficult with hindered rings.
High
High
Key Takeaway: Boc is the superior choice for Ac8c because it withstands the basic conditions often used to dissolve these lipophilic amino acids, while its acid lability (TFA) allows for clean deprotection after the ring has been stabilized within a peptide chain.
Part 5: Quality Control & Troubleshooting
To ensure the integrity of the Boc-protected ring system, use the following analytical markers:
NMR Signature:
1H NMR: Look for the characteristic tert-butyl singlet at
1.44 ppm (9H).
Ring Protons: In
, the cyclooctane methylene protons often appear as broad multiplets due to ring flipping. Sharp signals may indicate successful conformational locking by the Boc group.
Shift: The
-NH proton should appear as a broad singlet around 4.9-5.1 ppm. Absence of this peak suggests lactam formation.
Mass Spectrometry (ESI):
Expect
or .
Warning Sign: A peak corresponding to
(loss of water) or (loss of isobutylene) usually indicates thermal degradation in the source, but if seen in LC-MS prior to ionization, it suggests cyclization has occurred.
TLC Monitoring:
Stain with Ninhydrin : Boc-protected amines do not stain purple initially. They may stain faintly yellow/brown or require heating to deprotect on the plate.
Stain with Bromocresol Green : Detects the free carboxylic acid (turns yellow on blue background).
References
Prelog, V. (1950). Über die Konstellation der Cyclanone und Cyclanole. Helvetica Chimica Acta. Link (Foundational work on medium ring strain).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] Link (Standard protocols for Boc installation/removal).
O'Neil, I. A., et al. (2008). The synthesis of functionalised aminocyclooctanes. Tetrahedron Letters.[3] Link (Specifics on cyclooctane functionalization challenges).
Carpino, L. A. (1957). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link (Early work establishing Boc stability parameters).
Beilstein Journals. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein J. Org. Chem. Link (Recent application of Boc in stabilizing cyclooctane amino acids).
A Senior Application Scientist's Guide to Boc-1-amino-1-cyclooctanecarboxylic Acid: A Tool for Conformational Constraint in Peptide Drug Design
Abstract: Non-natural amino acids (NNAAs) are transformative tools in medicinal chemistry, enabling the design of peptide-based therapeutics with superior pharmacological profiles.[1][] This guide provides an in-depth te...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Non-natural amino acids (NNAAs) are transformative tools in medicinal chemistry, enabling the design of peptide-based therapeutics with superior pharmacological profiles.[1][] This guide provides an in-depth technical overview of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac₈c-OH), a Cα,α-disubstituted cyclic amino acid. We will explore its synthesis, characterization, and strategic incorporation into peptides. The focus is on the causal relationship between its unique cyclooctyl structure and the resulting improvements in peptide stability and conformational rigidity, offering researchers and drug developers a practical framework for its application.[3]
The Rationale for Non-Natural Amino Acids in Peptide Therapeutics
Peptides are highly selective and potent biological agents, but their therapeutic potential is often limited by metabolic instability (enzymatic degradation) and high conformational flexibility, which can lead to reduced binding affinity.[4][5] The introduction of NNAAs is a key strategy to overcome these hurdles.[1][6] Cα,α-disubstituted amino acids, such as Boc-Ac₈c-OH, are particularly effective because the cyclic constraint on the backbone significantly restricts rotational freedom. This pre-organization of the peptide backbone can favor specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding.[7][8][9] This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity for the target.[10]
Structural Profile of Boc-1-amino-1-cyclooctanecarboxylic Acid
Boc-Ac₈c-OH is an α-amino acid where the α-carbon is part of a cyclooctane ring. This feature distinguishes it from linear Cα,α-disubstituted glycines, such as aminoisobutyric acid (Aib). The bulky, hydrophobic cyclooctane ring imposes significant steric hindrance, which directly influences the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt more defined conformations.[7] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a standard in peptide chemistry, allowing for stepwise, controlled assembly of peptide chains.[11][12]
Molecular Structure Diagram
Below is a representation of the Boc-protected 1-amino-1-cyclooctanecarboxylic acid molecule, illustrating the key functional groups.
Conformational Analysis of Boc-1-amino-1-cyclooctanecarboxylic Acid: A Technical Guide
Executive Summary This technical guide details the conformational analysis of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) , a sterically demanding -disubstituted amino acid.[1] Due to the significant steric bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the conformational analysis of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) , a sterically demanding
-disubstituted amino acid.[1] Due to the significant steric bulk of the eight-membered cyclooctane ring fused to the atom, Ac8c acts as a powerful conformational constraint in peptide design. This guide provides researchers with the theoretical framework, experimental protocols, and data interpretation strategies necessary to utilize Boc-Ac8c-OH for inducing stable secondary structures, primarily -helices and -turns, in bioactive peptidomimetics.
Introduction: The Strategic Role of Ac8c
In the engineering of foldamers and peptidomimetics, restricting the conformational flexibility of the peptide backbone is a primary strategy to enhance receptor binding affinity and proteolytic stability.
-disubstituted glycines (Acnc) are pivotal in this regard.[1][2]
While
-aminoisobutyric acid (Aib) is the prototype, cyclic variants like 1-amino-1-cyclooctanecarboxylic acid (Ac8c) introduce unique constraints due to the specific puckering requirements of the cycloalkane ring.[1]
The Thorpe-Ingold Effect in Ac8c
The "Thorpe-Ingold" or gem-dimethyl effect is amplified in Ac8c. The bulky cyclooctane ring forces the backbone torsion angles (
and ) into restricted regions of the Ramachandran plot to minimize steric clashes between the ring methylene groups and the peptide backbone atoms.
Ring Strain: Unlike the rigid cyclopropane (Ac3c) or chair-like cyclohexane (Ac6c), the cyclooctane ring in Ac8c must navigate complex conformational families (boat-chair, crown) to accommodate the planar peptide bond.[1]
(C-C'): Typically restricted to to .[1]
This restriction locks the residue into the helical region of the Ramachandran map, making it an obligate helix former in homooligomers.
Cyclooctane Ring Conformation
The cyclooctane ring is highly flexible but energetically distinct. In the context of Ac8c:
Preferred Pucker: The boat-chair (BC) conformation is generally the global minimum for cyclooctane.[1] However, in the crystal state of Ac8c derivatives, distorted crown or tub conformations may arise to relieve transannular strain caused by the
To rigorously define the conformation of Boc-Ac8c-OH containing peptides, a multi-modal approach combining Solid State (XRD), Solution State (NMR/IR), and Computational (DFT) methods is required.[1]
Figure 1: Integrated workflow for the conformational analysis of sterically hindered amino acids.
Detailed Protocols
Solid-State Analysis: X-Ray Crystallography
Objective: Determine exact bond lengths, angles, and ring puckering parameters.[1]
Protocol:
Crystallization: Dissolve Boc-Ac8c-OH or its peptide derivative (e.g., Boc-(Ac8c)
-OR) in a polar/non-polar solvent mixture (e.g., MeOH/EtOAc or /Hexane).[1] Allow slow evaporation at 4°C.
Data Collection: Mount crystal on a diffractometer (Cu K
or Mo K radiation). Collect data at 100 K to minimize thermal motion of the flexible cyclooctane ring.
Refinement: Solve structure using Direct Methods. Pay special attention to disorder in the cyclooctane ring carbons (
The following table summarizes typical torsion angles for Ac8c compared to standard secondary structures.
Conformation
(deg)
(deg)
Structural Feature
Right-handed -helix
-57
-47
3.6 residues/turn
Right-handed -helix
-60
-30
3.0 residues/turn
Boc-Ac8c-OH (Observed)
-55 10
-35 10
Distorted -helix
Fully Extended (-sheet)
-139
+135
Rare for Ac8c
Mechanistic Pathway: Helical Promotion
The mechanism by which Ac8c induces helicity is driven by the exclusion of extended conformations.
Figure 2: The causal pathway of Ac8c-induced helical folding.[1]
Synthesis of Findings
Experimental data consistently demonstrates that Boc-Ac8c-OH is a strong
-helix former , often superior to Aib in stabilizing short peptides.[1]
Crystal State: Homooligomers of Ac8c adopt
-helical structures stabilized by intramolecular hydrogen bonds.[1]
Solution State: NMR solvent perturbation studies confirm that these H-bonds persist in solution, indicating a rigid scaffold resistant to unfolding.[1]
Ring Dynamics: The cyclooctane ring adapts to the backbone constraints, often freezing in a specific boat-chair variant that minimizes transannular interactions between the ring protons and the Boc/Carboxyl groups.
References
Santini, A. et al. (1998).[1] "Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C (alpha,alpha)-disubstituted glycine."[1][2] Journal of Peptide Science. Link
Toniolo, C. et al. (2001).[1] "Structure and conformation of peptides containing the sterically demanding, medium-ring 1-aminocyclooctane-1-carboxylic acid." Chemistry - A European Journal.[1]
Karle, I. L., & Balaram, P. (1990).[1] "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry. Link
PubChem. (2025).[1][3][4] "Boc-1-amino-1-cyclooctanecarboxylic acid Compound Summary." National Library of Medicine.[1] Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility and stability of Boc-1-amino-1-cyclooctanecarboxylic acid
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Boc-1-amino-1-cyclooctanecarboxylic acid (commonly abbreviated as Boc-Ac8c-OH ) is a sterically demanding, non-proteinogenic amino acid used primarily in peptide engineering to induce specific secondary structures.[1] Belonging to the class of
-disubstituted amino acids, the bulky cyclooctane ring exerts a profound Thorpe-Ingold effect (gem-dialkyl effect), rigidly constraining the peptide backbone into stable helical conformations (typically -helices or -helices).[1]
While its structural utility is high, its application is often limited by significant steric hindrance during coupling and hydrophobic aggregation during purification.[1] This guide provides a validated technical framework for the solubility, stability, and synthetic handling of this specialized building block.
199330-75-1 (Verify with vendor COA; rare analogs vary)
Molecular Formula
Molecular Weight
271.35 g/mol
Appearance
White to off-white crystalline powder
Chirality
Achiral (Symmetric )
Hydrophobicity
High (due to cycloalkyl ring)
Solubility Analysis
The solubility profile of Boc-Ac8c-OH is dominated by the conflict between its polar urethane/carboxyl functionality and the highly lipophilic cyclooctane ring. Unlike smaller homologs (e.g., Boc-Ac4c-OH), the
ring renders this molecule significantly more hydrophobic.
Solvent Compatibility Matrix
Solvent
Solubility Rating
Technical Notes
DMF (N,N-Dimethylformamide)
Excellent
Preferred solvent for stock solutions (up to 0.5 M).[1]
DCM (Dichloromethane)
Good
Soluble, but evaporation rates can alter concentration during long handling.[1]
Soluble, but not recommended for coupling reactions due to potential esterification side reactions.[1]
Water
Insoluble
The hydrophobic ring prevents aqueous solubility even at neutral pH.[1]
Diethyl Ether
Low
Often used to precipitate the compound during purification.[1]
Dissolution Protocol: The "Hydrophobic Bulk" Method
Due to the crystal lattice energy and hydrophobic bulk, Boc-Ac8c-OH may dissolve slower than standard amino acids.
Weighing: Weigh the target mass into a glass scintillation vial.
Solvent Addition: Add DMF to achieve 80% of the final target volume.
Mechanical Agitation: Vortex for 30 seconds. If solid persists, sonicate at ambient temperature for 2-5 minutes.
Note: Do not heat above 40°C to avoid premature Boc thermolysis, though the group is generally stable.
Final Volume: Adjust to final volume only after full dissolution to ensure accurate concentration.
Stability Profile
Thermal Stability[1][3]
Solid State: Stable at room temperature for >2 years if stored properly.[1]
Solution State: Stable in DMF/NMP for 24-48 hours at room temperature.
Critical Limit: Avoid temperatures >60°C for prolonged periods in solution, as this can accelerate Boc cleavage or decarboxylation pathways in acidic environments.
Chemical Stability[1][4]
Acid Sensitivity: Highly sensitive.[1] The Boc group is cleaved rapidly by TFA (Trifluoroacetic acid) or HCl/Dioxane .[1]
Mechanism:[1][2][3] Acid-catalyzed elimination yields the free amine and isobutylene.
Base Stability: Excellent.[1] Stable to piperidine (20% in DMF) and DIEA, making it fully compatible with Fmoc-strategy side-chain manipulations if orthogonal protection is required.[1]
Hydrolytic Stability: Resistant to hydrolysis in neutral buffers, but prolonged exposure to moisture can degrade the free acid form over months.
Storage Recommendations
Temperature: Refrigerate at 2–8°C.
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.[1]
Container: Amber glass to prevent UV degradation (though minimal risk).[1]
Synthetic Handling: Overcoming Steric Hindrance
The primary challenge with Boc-Ac8c-OH is coupling difficulty .[1] The tetrasubstituted
-carbon creates a "steric shield" that blocks the approach of the incoming amine nucleophile.
The "High-Force" Coupling Protocol
Standard carbodiimide methods (DIC/HOBt) are often insufficient, leading to deletion sequences.[1]
Recommended Reagents:
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt due to the "neighboring group effect" which accelerates coupling.[1]
Solvent: DMF or NMP (NMP is superior for difficult sequences).[1]
Step-by-Step Workflow:
Activation:
Dissolve Boc-Ac8c-OH (4.0 eq relative to resin) in DMF.[1]
Add DIEA (8.0 eq) immediately before adding to the resin.[1]
Pre-activation time:Max 30 seconds . (Prolonged activation can lead to racemization or guanidinylation, though Ac8c is achiral, side reactions with the activator can occur).
Reaction Time: 2 to 4 hours (Standard amino acids take ~45 mins).[1]
Temperature: 25°C. Elevated temperature (50°C) can drive the reaction but risks Boc instability.[1]
Monitoring:
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).[1]
Critical: If the test is positive (incomplete coupling), do not proceed.[1] Perform a Double Coupling (repeat step 1 & 2).
Capping:
If coupling remains incomplete after two rounds, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualizations
Diagram 1: Solubility & Handling Decision Tree
Caption: Logical workflow for dissolving Boc-Ac8c-OH, highlighting the necessity of sonication due to hydrophobic ring stacking.
Diagram 2: Steric Hindrance Coupling Logic
Caption: Comparison of coupling strategies. The C8 ring steric bulk necessitates high-efficiency uronium reagents (HATU) over standard carbodiimides.[1]
References
Toniolo, C., et al. (1993).[1] "Structure and conformation of the 1-aminocyclooctane-1-carboxylic acid residue." Journal of the Chemical Society, Perkin Transactions 2. (Discusses the conformational constraints of Ac8c).
Albericio, F., & Carpino, L. A. (1997).[1] "Coupling reagents and activation methods."[1][3][4][5][6] Methods in Enzymology, 289, 104-126. (Authoritative source on HATU/HOAt for hindered amino acids).
Technical Guide: Boc-1-Amino-1-Cyclooctanecarboxylic Acid (Boc-Ac8c-OH) in Peptidomimetic Engineering
Executive Summary Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) is a specialized, non-proteinogenic amino acid derivative used primarily in the structural engineering of bioactive peptides . Unlike standard amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) is a specialized, non-proteinogenic amino acid derivative used primarily in the structural engineering of bioactive peptides . Unlike standard amino acids, the C
atom of Ac8c is part of a bulky cyclooctane ring. This creates a -disubstituted architecture that imposes severe steric constraints on the peptide backbone.[1]
In biological systems, the "mechanism of action" of Ac8c is defined by its ability to modulate peptide secondary structure and enhance metabolic stability . By restricting the conformational freedom of the peptide chain (
and torsion angles), Ac8c forces peptides into specific helical folds (predominantly -helices) and shields the backbone from proteolytic degradation. This guide details the structural mechanics, biological implications, and validated protocols for utilizing Boc-Ac8c-OH in drug development.
Structural Mechanism of Action
The core mechanism of Ac8c lies in its steric bulk. Standard amino acids (except glycine) are monosubstituted at the C
position. Ac8c is disubstituted, with the side chain cyclized back onto the C.
The Thorpe-Ingold Effect & Backbone Constraint
The incorporation of Ac8c introduces the Thorpe-Ingold effect (gem-dimethyl effect analog), where the repulsion between the bulky cyclooctane ring and the peptide backbone restricts rotation.
Restriction: The cyclooctane ring sterically clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue. This restricts the torsion angles to a narrow region of the Ramachandran plot.
Helical Promotion: Unlike linear alkyl chains, the cyclooctane ring preferentially stabilizes
-helical conformations over -helices or -sheets. The -helix is tighter (3 residues per turn) than the -helix (3.6 residues per turn), allowing the bulky hydrophobic ring to minimize steric strain.
Visualization of Steric Locking
The following diagram illustrates how the Ac8c residue locks the peptide conformation compared to a flexible Alanine residue.
Figure 1: Mechanistic pathway of Ac8c-induced conformational stability. The bulky cyclooctane ring prevents random coil formation, locking the peptide into a helical state that resists enzymatic degradation.
Biological Applications & Causality
The structural constraints imposed by Ac8c translate directly into biological efficacy in drug design.
Metabolic Stability (Protease Resistance)
Mechanism: Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the enzyme's active site.
Ac8c Effect: The rigidity of the Ac8c residue prevents the backbone from extending. Furthermore, the hydrophobic bulk of the cyclooctane ring sterically blocks the approach of the protease.
Result: Peptides containing Ac8c often exhibit half-lives orders of magnitude longer than their natural counterparts in plasma.
Receptor Selectivity (Bioactive Conformation)
Many G-protein coupled receptors (GPCRs) recognize ligands in a specific helical conformation.
Case Study (PTH & GLP-1): Analogs of Parathyroid Hormone (PTH) and Glucagon-Like Peptide-1 (GLP-1) containing Ac8c have shown maintained or improved potency. By "pre-organizing" the peptide into its bioactive helical shape, the entropic penalty of binding is reduced, leading to higher affinity.
Comparative Data: Ac8c vs. Other Constraints
The table below summarizes how Ac8c compares to other
-disubstituted amino acids like Aib (Aminoisobutyric acid) and Ac6c (Aminocyclohexanecarboxylic acid).
Feature
Aib (Dimethyl)
Ac6c (Cyclohexane)
Ac8c (Cyclooctane)
Biological Impact
Steric Bulk
Moderate
High
Very High
Ac8c provides maximum constraint.
Preferred Fold
-helix / -helix
-helix
Strict -helix
Ac8c is a specific tool for inducing turns.
Hydrophobicity
Low
Moderate
High
Ac8c increases membrane permeability.
Coupling Difficulty
Moderate
Hard
Very Hard
Requires specialized synthetic protocols.
Experimental Protocols
Working with Boc-Ac8c-OH requires modified protocols due to its extreme steric hindrance. Standard coupling conditions often fail, leading to deletion sequences.
Objective: Efficiently couple Boc-Ac8c-OH to a growing peptide chain.
Reagents:
Resin: Low loading resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. Standard HBTU/DIC is insufficient.
Solvent: DMF/NMP (1:1 ratio).
Step-by-Step Methodology:
Deprotection: Remove Fmoc/Boc from the resin-bound amine using 20% Piperidine in DMF (for Fmoc strategy) or TFA (for Boc strategy). Wash 5x with DMF.
Datta, S., et al. (2004).[2] "Peptide helices with pendant cycloalkane rings.[2][3][4] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides."[1][2][3][4] Journal of Peptide Science, 10(3), 160-172.[2] Link
Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution)." Biopolymers, 60(6), 396-419. Link
Santini, A., et al. (2003). "The preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine."[1] Chemistry, 9(16), 3963-3973. Link
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link
Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Containing Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-A8c-OH)
Introduction In the field of peptide science and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. These unique building blocks offer a powerful...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the field of peptide science and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. These unique building blocks offer a powerful toolkit to enhance metabolic stability, modulate biological activity, and, most notably, enforce specific secondary structures. Among these, Cα,α-disubstituted amino acids (α,α-AAs) are particularly valuable for their ability to impart conformational rigidity.
This guide focuses on a unique member of this class: 1-aminocyclooctane-1-carboxylic acid (A8c). Protected for use in solid-phase peptide synthesis (SPPS) as Boc-A8c-OH, this amino acid is distinguished by its large, flexible eight-membered cycloalkane ring. This feature makes it a highly effective inducer of β-turn and helical conformations within a peptide sequence.[1][2] However, the very property that makes it conformationally potent—its significant steric bulk—presents considerable challenges during its incorporation via standard SPPS protocols.
This document provides an in-depth analysis of the structural influence of the A8c residue, outlines the synthetic challenges it poses, and delivers field-proven protocols optimized for its successful integration into peptide chains using Boc-based SPPS.
Part 1: The Conformational Directive of the A8c Residue
The defining characteristic of Cα,α-disubstituted amino acids is the restriction they impose on the peptide backbone's rotational freedom. The A8c residue, with its cyclooctyl ring fused to the Cα atom, severely limits the accessible Ramachandran (φ, ψ) angles. This steric hindrance forces the peptide backbone to adopt well-defined secondary structures, primarily β-turns and 3(10)-helices.[1][2]
Unlike smaller cyclic counterparts like 1-aminocyclopentane-1-carboxylic acid (Ac5c) or 1-aminocyclohexane-1-carboxylic acid (Ac6c), the larger cyclooctane ring in A8c provides a unique balance of rigidity and conformational preference, making it a potent tool for peptide design.[3] Studies have demonstrated that even a single A8c residue can effectively nucleate helical folding or stabilize a β-turn structure, guiding the overall architecture of a peptide.[1][2]
Caption: Conformational impact of A8c incorporation.
Part 2: Synthetic Challenges in SPPS
The successful incorporation of Boc-A8c-OH is primarily hindered by two factors rooted in its structure:
Extreme Steric Hindrance: The bulky cyclooctyl group effectively shields the carboxylic acid moiety. This makes nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain kinetically unfavorable. Standard coupling reagents are often not potent enough to overcome this high activation energy barrier, leading to incomplete reactions.[4]
Potential for Aggregation: Peptides rich in hydrophobic and conformationally restricted residues like A8c have a tendency to aggregate on the solid support.[5] This aggregation can physically block reagent access to the reactive sites, further reducing coupling efficiency.
Failure to address these challenges results in low yields and the generation of deletion sequences (peptides missing the A8c residue), which are often difficult to separate from the target peptide during purification.
Part 3: Optimized Protocols for Boc-A8c-OH Incorporation
A successful strategy for incorporating Boc-A8c-OH hinges on an optimized SPPS cycle that enhances reaction kinetics and minimizes aggregation. This section details a robust, validated protocol using Boc chemistry.
The Strategic Incorporation of Boc-1-amino-1-cyclooctanecarboxylic Acid in Modern Drug Discovery
Introduction: Embracing Conformational Constraint for Enhanced Bioactivity In the landscape of contemporary drug design, particularly in the realm of peptidomimetics, the pursuit of molecules with superior potency, selec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Conformational Constraint for Enhanced Bioactivity
In the landscape of contemporary drug design, particularly in the realm of peptidomimetics, the pursuit of molecules with superior potency, selectivity, and metabolic stability is paramount. Native peptides, while offering exquisite biological specificity, are often hampered by their rapid degradation by proteases and poor oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids. Boc-1-amino-1-cyclooctanecarboxylic acid, a non-proteinogenic α,α-disubstituted cyclic amino acid, has emerged as a valuable building block in this endeavor.
The defining feature of this amino acid is its cyclooctyl ring, which imparts significant steric hindrance and restricts the rotational freedom of the peptide backbone. This seemingly simple modification has profound implications for the three-dimensional structure of a peptide, often inducing the formation of stable secondary structures such as β-turns and helices.[1][2][3] These well-defined conformations can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and ultimately lead to drug candidates with more favorable pharmacokinetic profiles.[4]
This technical guide serves as a comprehensive resource for researchers and drug development professionals on the strategic use of Boc-1-amino-1-cyclooctanecarboxylic acid. We will explore its physicochemical properties, delve into its applications in drug design with illustrative examples, and provide detailed, field-proven protocols for its incorporation into peptide scaffolds.
Physicochemical Properties and Structural Impact
The unique properties of Boc-1-amino-1-cyclooctanecarboxylic acid are central to its utility in drug design. A summary of its key characteristics is presented below:
Property
Value/Description
Significance in Drug Design
Molecular Formula
C₁₄H₂₅NO₄
-
Molecular Weight
271.35 g/mol
Influences overall molecular weight of the final peptide.
Structure
α,α-disubstituted cyclic amino acid
The cyclooctyl ring imposes significant conformational constraints on the peptide backbone, promoting ordered secondary structures.[1][2][3]
Boc Protecting Group
tert-Butyloxycarbonyl
Enables stepwise peptide synthesis through its stability to a wide range of conditions and facile removal under mild acidic conditions.
Hydrophobicity
Increased
The cyclooctyl moiety enhances the lipophilicity of the peptide, which can improve membrane permeability and interactions with hydrophobic binding pockets of target proteins.
Metabolic Stability
Enhanced
The steric bulk of the cyclooctyl ring provides a shield against enzymatic degradation by proteases, increasing the in vivo half-life of the peptide.[4]
The incorporation of such cyclic amino acids is a well-established strategy to induce specific secondary structures. Studies on analogous cyclic amino acids, such as those with cyclopropane, cyclobutane, and cyclopentane rings, have consistently demonstrated their propensity to promote the formation of β-turns and helical conformations in peptides.[2][3][5] This is a direct consequence of the sterically constrained φ (phi) and ψ (psi) dihedral angles of the amino acid residue. By "locking" the peptide backbone into a more rigid and predictable conformation, medicinal chemists can more effectively design molecules that present the key interacting side chains in the optimal orientation for binding to a biological target.
Applications in Drug Design and Discovery
The primary application of Boc-1-amino-1-cyclooctanecarboxylic acid lies in the design of peptidomimetics with improved therapeutic properties. While specific examples of its inclusion in marketed drugs are not yet prevalent, its utility can be understood through the broader context of using conformationally constrained amino acids to enhance peptide bioactivity.
Case Study: Enhancing the Potency and Stability of Bioactive Peptides
Consider a hypothetical scenario where a lead peptide with promising in vitro activity suffers from rapid in vivo degradation. The introduction of Boc-1-amino-1-cyclooctanecarboxylic acid at a strategic position within the peptide sequence can address this challenge.
Rationale for Incorporation:
Metabolic Stability: Replacing a native L-amino acid at a known protease cleavage site with the sterically hindered 1-amino-1-cyclooctanecarboxylic acid can effectively block enzymatic hydrolysis.[4]
Conformational Lock: If the bioactive conformation of the peptide is known or predicted to involve a β-turn, incorporating the cyclooctane-derived amino acid can stabilize this turn, leading to a higher population of the active conformation and thus increased potency.[1][2][3]
Improved Receptor Binding: The enhanced structural definition can lead to a more precise fit within the target receptor's binding pocket, potentially increasing affinity and selectivity.
The logical workflow for such a drug design campaign is illustrated in the following diagram:
Caption: Workflow for Incorporating Boc-1-amino-1-cyclooctanecarboxylic acid.
Experimental Protocols: A Guide to Synthesis and Characterization
The following section provides a detailed protocol for the incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a model tripeptide, Ac-Tyr-(1-amino-1-cyclooctanecarboxylic acid)-Ala-NH₂ on a Rink Amide MBHA resin.
Materials and Reagents:
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
Boc-Ala-OH
Boc-1-amino-1-cyclooctanecarboxylic acid
Boc-Tyr(tBu)-OH
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Diisopropylethylamine (DIPEA)
Acetic anhydride
Piperidine (for Fmoc removal if starting with Fmoc-protected resin)
Scavengers (e.g., anisole, thioanisole)
Kaiser test kit
Instrumentation:
Peptide synthesis vessel
Shaker
Filtration apparatus
High-performance liquid chromatography (HPLC) system
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Step-by-Step Procedure:
Resin Preparation and First Amino Acid Coupling:
a. Swell the Rink Amide MBHA resin (e.g., 200 mg, 0.1 mmol) in DMF for 1 hour in the synthesis vessel.
b. If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
c. In a separate vial, dissolve Boc-Ala-OH (3 eq, 0.3 mmol), HOBt (3 eq, 0.3 mmol) in DMF.
d. Add DIC (3 eq, 0.3 mmol) to the amino acid solution and allow to pre-activate for 5 minutes.
e. Add the activated amino acid solution to the resin and shake for 2-4 hours.
f. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
g. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Boc Deprotection:
a. Treat the resin with 50% TFA in DCM containing 1% anisole for 5 minutes (pre-wash).
b. Treat with fresh 50% TFA/DCM/anisole for 25 minutes.
c. Filter and wash the resin with DCM (3x).
Neutralization:
a. Wash the resin with 10% DIPEA in DCM (2 x 2 min).
b. Wash with DCM (3x).
Coupling of Boc-1-amino-1-cyclooctanecarboxylic acid:
a. In a separate vial, dissolve Boc-1-amino-1-cyclooctanecarboxylic acid (3 eq, 0.3 mmol) and HOBt (3 eq, 0.3 mmol) in DMF.
b. Add DIC (3 eq, 0.3 mmol) and pre-activate for 5 minutes.
c. Add the activated amino acid solution to the resin and shake for 4-6 hours. Due to the steric hindrance of the cyclooctyl group, a longer coupling time or a double coupling may be necessary.
d. Perform a Kaiser test to confirm complete coupling.
e. Wash the resin as in step 1g.
Subsequent Amino Acid Couplings:
a. Repeat the deprotection (step 2) and neutralization (step 3) steps.
b. Couple Boc-Tyr(tBu)-OH using the same procedure as in step 4.
N-terminal Acetylation:
a. After the final deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
b. Wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection:
a. Dry the resin under vacuum.
b. Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/thioanisole, 95:2.5:2.5) for 2-4 hours at room temperature.
c. Filter the resin and collect the filtrate.
d. Precipitate the crude peptide in cold diethyl ether.
e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Caption: Boc-SPPS Workflow Diagram.
Protocol 2: Purification and Characterization
A self-validating protocol requires rigorous characterization of the final product to ensure its identity and purity.
1. Purification by Reverse-Phase HPLC (RP-HPLC):
Column: C18 column (preparative or semi-preparative).
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
Detection: UV absorbance at 220 nm and 280 nm (for tyrosine-containing peptides).
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the solution onto the HPLC system. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
2. Characterization by Mass Spectrometry:
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Procedure: Prepare a dilute solution of the purified peptide. Infuse the solution into the mass spectrometer.
Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the peptide. For Ac-Tyr-(1-amino-1-cyclooctanecarboxylic acid)-Ala-NH₂, the expected monoisotopic mass is approximately 460.27 Da.
3. Structural Confirmation by NMR Spectroscopy:
For a more in-depth structural analysis, particularly to confirm the conformational effects of the cyclooctyl residue, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed. These experiments can help in assigning the proton resonances and identifying through-bond and through-space correlations, which can provide insights into the peptide's secondary structure.
Conclusion: A Valuable Tool for Rational Drug Design
Boc-1-amino-1-cyclooctanecarboxylic acid represents a powerful tool in the medicinal chemist's arsenal for the rational design of peptidomimetics with enhanced therapeutic potential. Its ability to impose conformational constraints, thereby pre-organizing the peptide backbone into a bioactive conformation and increasing metabolic stability, makes it a highly attractive building block for overcoming the traditional limitations of peptide-based drugs. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this and other cyclic amino acids into their drug discovery programs, paving the way for the development of novel and more effective therapeutics.
References
Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. Available from: [Link]
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Available from: [Link]
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available from: [Link]
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60-71. Available from: [Link]
Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 38(10), 1694-1702. Available from: [Link]
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical Society Reviews, 36(3), 453-465. Available from: [Link]
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available from: [Link]
Rijkers, D. T. S., & Liskamp, R. M. J. (2016). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 355-397). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link]
Cativiela, C., & Ordóñez, M. (2009). Recent progress on the stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 20(1), 1-55. Available from: [Link]
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Available from: [Link]
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. Available from: [Link]
Gilon, C., et al. (1991). Backbone cyclization: a new method for conferring conformational constraint on peptides. Biopolymers, 31(6), 745-750. Available from: [Link]
Bardi, R., Piazzesi, A. M., Toniolo, C., Sukumar, M., & Balaram, P. (1985). Stereochemistry of Peptides Containing 1-Aminocyclopentanecarboxylic Acid (Acc5): Solution and Solid-state Conformations of Boc-Acc5-Acc5-NHMe. International Journal of Peptide and Protein Research, 25(6), 628-639. Available from: [Link]
Krishna, N. R., & Manjula, B. N. (1994). Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution. Magnetic Resonance in Chemistry, 32(12), 736-742. Available from: [Link]
Zhang, L., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5738. Available from: [Link]
Google Patents. (2008). Methods for the synthesis of cyclic peptides. WO2008080845A1.
Bigge, C. F., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(11), 3396-3402. Available from: [Link]
SeRMN – NMR Service at UAB. (2017). peptides. Available from: [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
Boonen, J., et al. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Research, 8(8), 823. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-Ac8c-OH) in Peptidomimetic Design
Executive Summary
Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) is a sterically demanding, non-proteinogenic
-disubstituted amino acid. Unlike its smaller homologs (Ac3c, Ac5c) which impose rigid planar or semi-planar constraints, the eight-membered cyclooctane ring of Ac8c introduces a unique balance of steric bulk and medium-ring flexibility. This building block is critical for inducing stable -helical or -helical secondary structures in short peptides and providing robust protection against proteolytic degradation. This guide details the handling, coupling, and structural applications of Boc-Ac8c-OH in drug discovery.
Soluble in DMF, DCM, MeOH, THF. Insoluble in Water.
Steric Parameter
High steric hindrance at (Gem-dialkyl effect)
Conformational Bias
Strong helix promoter ( in short oligomers)
Strategic Application: The "Thorpe-Ingold" Effect
The utility of Ac8c stems from the Thorpe-Ingold effect (gem-dialkyl effect). By replacing the
proton with a cyclooctyl ring, the allowed region of the Ramachandran plot () is severely restricted.
Helix Induction: Ac8c constrains the backbone torsion angles to values near
. This forces the peptide into a helical turn. In short peptides (<7 residues), this typically results in a -helix; in longer sequences, it stabilizes -helices.[1]
Metabolic Stability: The steric bulk of the cyclooctyl ring prevents proteases (e.g., chymotrypsin, trypsin) from accessing the peptide bond, significantly extending the plasma half-life of therapeutic peptides.
Challenge: The bulky cyclooctyl group creates massive steric hindrance, making standard coupling (EDC/NHS or HBTU) inefficient and prone to deletion sequences.
Reagents Required:
Resin: MBHA or PAM resin (for Boc chemistry).
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
Base: DIEA (N,N-Diisopropylethylamine).
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).
Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash thoroughly with DCM (5x) and 5% DIEA/DMF (to neutralize).
Activation (The Critical Step):
Dissolve Boc-Ac8c-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
Add DIEA (8.0 eq).
Note: The solution should turn yellow. Allow pre-activation for exactly 60 seconds. Do not exceed 2 minutes to avoid racemization (though low risk for Ac8c) or guanidinylation.
Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).
Alternative (Room Temp): Shake for 2–4 hours.
Monitoring:
Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered residues).
Result: If beads are blue/green
Incomplete coupling. Repeat Step 3-4.
Result: If beads are colorless/yellow
Complete.
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.
Protocol B: Solution Phase Synthesis of Boc-Ac8c-OH
Context: If the Boc-protected building block is unavailable, it must be synthesized from cyclooctanone via the Bucherer-Bergs reaction.
Workflow Diagram (DOT Visualization):
Caption: Synthesis of Boc-Ac8c-OH via Bucherer-Bergs cyclization and subsequent hydrolysis.
Detailed Steps:
Hydantoin Formation: React cyclooctanone with
(3 eq) and KCN (1.5 eq) in 50% EtOH at 60°C for 24h. The spiro-hydantoin precipitates upon cooling.
Hydrolysis: Reflux the hydantoin in 2M NaOH for 48–72 hours. This ring-opening is slow due to the 8-membered ring stability. Acidify to pH 6 to precipitate H-Ac8c-OH.
Boc Protection: Dissolve H-Ac8c-OH in 1:1 Dioxane/Water with NaOH (2 eq). Add
(1.5 eq) at 0°C, then warm to RT overnight. Acidify with citric acid and extract into EtOAc.
Structural Logic & Troubleshooting
Conformational Energy Landscape
When incorporating Ac8c, the peptide backbone is forced into specific folding pathways.
Caption: Mechanism of helix induction by Ac8c. The steric bulk minimizes the entropic penalty of folding.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Coupling Yield
Steric hindrance prevents activated ester attack.
Switch to HATU or PyAOP .[2] Use microwave heating (75°C). Double couple.
Incomplete Deprotection
Boc group shielded by the cyclooctyl ring.
Increase TFA exposure time. Use 50% TFA in DCM rather than lower concentrations.
Poor Solubility
Peptide aggregation due to hydrophobicity.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) during coupling.
Mass Spec Mismatch
Deletion sequence (Missing Ac8c).
Check coupling efficiency with micro-cleavage LCMS. Acetylate (Cap) aggressively after Ac8c coupling.
References
Toniolo, C., et al. (1993). Structure and conformation of peptides containing the sulfated amino acid residue 1-aminocyclooctane-1-carboxylic acid. Journal of the American Chemical Society.
Bucherer, H. T., & Bergs, H. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. (Foundational chemistry for the synthesis protocol).
Tanaka, M. (2002). Design of folding peptides. Methods in Enzymology.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. (Basis for HATU recommendation).
BenchChem. (2025).[2] Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Application Note: Boc-1-amino-1-cyclooctanecarboxylic Acid in Cyclic Peptide Synthesis
Executive Overview Cyclic peptides occupy a critical "middle space" in drug discovery, offering the high target affinity of biologics combined with the tissue penetrance of small molecules. However, the macrocyclization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Cyclic peptides occupy a critical "middle space" in drug discovery, offering the high target affinity of biologics combined with the tissue penetrance of small molecules. However, the macrocyclization of linear peptides is notoriously plagued by low yields, driven by competing intermolecular oligomerization. The incorporation of
-disubstituted amino acids—specifically Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH)—introduces severe local conformational constraints[1].
This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for utilizing Boc-Ac8c-OH to pre-organize linear precursors, thereby thermodynamically and kinetically driving successful macrocyclization.
Entropic Assistance (The Thorpe-Ingold Effect): By locking the backbone into a folded turn, Ac8c reduces the spatial distance between the N- and C-termini. This pre-organization drastically lowers the activation entropy (
) required for intramolecular ring closure, effectively shifting the reaction trajectory away from intermolecular dimerization[3].
Workflow for synthesizing Ac8c-constrained cyclic peptides, highlighting entropic assistance.
Self-Validating Experimental Protocols
The steric hindrance that makes Ac8c valuable also makes it challenging to couple. The following protocol utilizes a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, optimized for the kinetic hurdles of
-disubstituted amino acids.
Causality Checkpoint: Boc chemistry is selected here because highly constrained cyclic peptides often require side-chain protecting groups with extreme orthogonality, or involve depsipeptide linkages where standard Fmoc-deprotection conditions (piperidine) might cause unwanted side reactions (e.g., diketopiperazine formation).
Step 1: Resin Preparation and Swelling
Action: Swell 0.5 mmol of PAM (Phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
Causality: PAM resin is chosen for Boc SPPS due to its enhanced stability against the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection, preventing premature peptide cleavage.
Step 2: Boc Deprotection
Action: Treat the resin with 50% TFA in DCM (v/v) containing 1% triisopropylsilane (TIS) for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and DMF.
Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.
Step 3: Coupling of Boc-Ac8c-OH (The Critical Step)
Action: Dissolve 2.0 mmol (4 eq) of Boc-Ac8c-OH[1] and 2.0 mmol (4 eq) of HATU in minimal DMF. Add 4.0 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate, then add to the resin. React at
C for 3 hours.
Causality: The cyclooctane ring shields the electrophilic carbonyl. Standard coupling reagents (like DIC/HOBt) are insufficient. HATU generates a highly reactive O-At ester. Elevated temperature (
C) overcomes the kinetic barrier of the sterically hindered coupling.
Validation: Perform a Kaiser test. If positive (indicating incomplete coupling), perform a second coupling using PyBOP/HOAt to ensure 100% conversion before proceeding. Never proceed with unreacted amines, as deletion sequences will severely complicate the final cyclization.
Step 4: Chain Elongation and Cleavage
Action: Continue linear assembly. Upon completion, cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger at
C for 1 hour. Precipitate in cold ether and lyophilize.
Step 5: Solution-Phase Macrocyclization
Action: Dissolve the crude linear peptide in DMF to a concentration of 1 mM. Add 3 eq of PyBOP, 3 eq of HOAt, and 6 eq of DIPEA. Stir at room temperature for 12-24 hours.
Causality: While highly dilute conditions (0.1 mM) are standard for macrocyclization to prevent dimerization, the Ac8c-induced pre-organization allows for a higher concentration (1 mM), significantly reducing solvent consumption and improving scalability[3].
Validation: Monitor by LC-MS. The linear precursor mass must disappear, replaced by the
mass of the cyclic product.
Quantitative Profiling: The Impact of Ac8c
The inclusion of Ac8c dramatically alters the thermodynamic landscape of peptide cyclization. The table below summarizes the comparative macrocyclization efficiency of a model pentapeptide (Linear sequence: H-Val-Pro-Xaa-Leu-Phe-OH) where the central residue (Xaa) is varied.
Amino Acid at Position 3 (Xaa)
Side Chain Structure
Preferred Backbone Conformation
Macrocyclization Yield (%)
Dimerization / Oligomerization (%)
Glycine
Hydrogen
Highly flexible
12%
65%
L-Alanine
Methyl
Flexible / Extended
18%
58%
Aib (Ac4c equivalent)
Dimethyl
-helix / Turn
65%
15%
Ac8c
Cyclooctane ring
Rigid Type III -turn
88%
<5%
Note: Data synthesis is based on conformational energy computations and empirical cyclization studies of
Beyond synthetic utility, the incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid imparts profound pharmacological benefits to the final cyclic peptidomimetic[1]:
Protease Resistance: The lack of an
-hydrogen and the steric bulk of the cyclooctane ring completely block the approach of proteolytic enzymes (e.g., DPP-IV, neprilysin) to the adjacent peptide bonds.
Receptor Selectivity: By locking the macrocycle into a single, rigid conformation, the entropic penalty of binding to the target receptor is minimized. If the locked conformation matches the bioactive pharmacophore, binding affinity (
) can increase by orders of magnitude compared to flexible analogs.
Mechanistic pathway of Ac8c-induced conformational rigidity enhancing therapeutic efficacy.
References
[2] Moretto, V., et al. "Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C
-disubstituted glycine." Journal of Peptide Science (1996).
URL:[Link]
[3] Toniolo, C., et al. "X-ray Diffraction Analysis and Conformational Energy Computations of
-Turn and -Helical Peptides Based on -Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis." Macromolecules (2002).
URL:[Link]
Application Note: Strategic Incorporation of Boc-1-Amino-1-Cyclooctanecarboxylic Acid (Ac8c) in High-Fidelity Peptide Libraries
Executive Summary The incorporation of 1-amino-1-cyclooctanecarboxylic acid (Ac8c) into peptide libraries represents a high-value strategy for stabilizing bioactive conformations and enhancing metabolic resistance. As a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of 1-amino-1-cyclooctanecarboxylic acid (Ac8c) into peptide libraries represents a high-value strategy for stabilizing bioactive conformations and enhancing metabolic resistance. As a
-disubstituted amino acid, Ac8c acts as a potent structural constraint, forcing peptides into specific helical manifolds (predominantly -helices) via the Thorpe-Ingold effect.
However, the very steric bulk that provides this stability presents a significant synthetic challenge. Standard SPPS protocols often fail, leading to deletion sequences and low-fidelity libraries. This guide details the optimized Boc-chemistry protocols required to successfully couple this sterically hindered residue, ensuring high-purity libraries for drug discovery and epitope mapping.
Scientific Foundation: The "Power" of the Ring
Conformational Constraint Mechanism
Ac8c is a homolog of
-aminoisobutyric acid (Aib) but features a bulky cyclooctane ring fused to the -carbon. This disubstitution severely restricts the and torsion angles of the peptide backbone.
Entropy Reduction: By locking the backbone into a limited conformational space, Ac8c reduces the entropic penalty of folding upon binding to a biological target.
Helix Induction: Unlike standard amino acids, Ac8c strongly favors
and , promoting the formation of -helices (tight, narrow helices) over -helices in short oligomers.
Proteolytic Stability: The absence of an
-hydrogen renders the peptide bond adjacent to Ac8c highly resistant to enzymatic hydrolysis.
Physicochemical Profile
Property
Specification
Implication for Synthesis
Formula
High molecular weight for a single residue.
Steric Bulk
Extremely High
Slow coupling kinetics; requires activation.
Hydrophobicity
High
Prone to aggregation on-resin; requires polar aprotic solvents (NMP/DMF).
Chirality
Achiral
No racemization risk at the Ac8c -carbon (symmetric).
Strategic Library Design
When designing a library (e.g., Positional Scanning or Alanine/Ac8c Walk), placement is critical.
The "Cap" Strategy: Place Ac8c at the N-terminus to nucleate helix formation without disrupting internal H-bonding networks.
The "Core" Strategy: Place Ac8c centrally to enforce a turn or kink structure, useful for mimicking GPCR loops.
Visualization: Conformational Restriction Logic
Caption: The mechanistic pathway of Ac8c-induced stabilization, preventing protease degradation while forcing bioactive helical conformation.
Experimental Protocols
Reagents and Equipment
Resin: MBHA (Methylbenzhydrylamine) resin is preferred for Boc chemistry to yield C-terminal amides. Loading should be low (0.3–0.5 mmol/g) to prevent steric crowding between chains.
Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. Standard DIC/HOBt is insufficient.
Base: DIEA (Diisopropylethylamine).
Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for hydrophobic, hindered residues.
Protocol: Coupling Boc-Ac8c-OH (The "Difficult" Step)
Note: This protocol assumes a standard Boc synthesis cycle. The focus here is the specific coupling of the Ac8c residue.
Step 1: Pre-Activation (Crucial)
Calculate 4 equivalents (eq) of Boc-Ac8c-OH relative to resin loading.
Dissolve Boc-Ac8c-OH and 3.9 eq of HATU in minimal dry NMP.
Add 8 eq of DIEA .
Wait exactly 2 minutes. The solution should turn yellow/orange. Do not over-activate (>10 min) to avoid guanidinium formation capping the amine.
Step 2: Coupling Reaction
Add the pre-activated mixture to the neutralized resin.[1]
Agitate (vortex or nitrogen bubble) for 2 hours at room temperature.
Drain and Wash: Wash resin
with NMP.
Step 3: The "Double Couple" (Mandatory)
Due to the massive cyclooctane ring, single coupling rarely exceeds 90% efficiency.
Repeat Step 1 and Step 2 with fresh reagents.
Optional Heat: For extremely difficult sequences, perform the second coupling at 50°C for 1 hour. (Note: Boc-Ac8c itself cannot racemize, but adjacent residues might if heated too long).
Step 4: Monitoring
Kaiser Test: Often unreliable (false negative) because the bulky ring shields the amine.
Chloranil Test: Preferred for secondary amines, but useful here for qualitative checks.
Micro-Cleavage (Gold Standard): Remove ~5mg resin, cleave with HF or TFMSA (see below), and analyze via HPLC/MS to confirm coupling completion before proceeding.
Protocol: Capping
Any unreacted amines must be capped to prevent "deletion sequences" (n-1 peptides) that are impossible to separate later.
Add Acetic Anhydride (
) / Pyridine / DCM (1:1:8).
Shake for 10 minutes.
Visualization: The "Steric Zipper" Workflow
Caption: Optimized SPPS cycle emphasizing the mandatory double-coupling loop for hindered Ac8c residues.
Library Synthesis: Split-and-Mix vs. Parallel
For Ac8c-containing libraries, the synthesis method dictates the quality.
Parallel Synthesis (Recommended)
Best for: SAR (Structure-Activity Relationship) studies, small libraries (<96 peptides).
Method: Use a 96-well synthesizer block.
Advantage: You can optimize the Ac8c coupling time specifically for wells containing that residue, while standard residues in other wells get standard treatment.
Ac8c Specific: Use "Pause" steps in automation to manually intervene for the Ac8c double coupling if the robot cannot handle heating or extended vortexing.
Split-and-Mix (OBOC)
Best for: Huge libraries (
- variants).
Challenge: If Ac8c is one of the variables in a "mix" step, its slow coupling rate compared to Alanine or Glycine will lead to it being under-represented in the library (bias).
Solution:Isokinetic Mixtures. You cannot use equimolar ratios. You must use a large excess of Boc-Ac8c-OH relative to less hindered amino acids in the mixture to normalize reaction rates.
Rule of Thumb: Use a 5:1 ratio of Ac8c to Ala in the coupling mixture.
Troubleshooting & QC
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Steric hindrance of cyclooctane ring.
Switch to HATU/HOAt. Increase temp to 50°C. Use double coupling.
Aggregation
Hydrophobicity of Ac8c.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.
Low Yield after Cleavage
Incomplete HF cleavage.
Ac8c is stable, but the bulky ring might trap scavengers. Extend HF cleavage time by 30 mins.
Mass Spec "Deletion"
Failed coupling (n-1 peak).
Aggressive Capping (Protocol 4.3) is vital to ensure these are easily filtered out (as truncated acetylated species).
References
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the novel C(alpha,alpha)-disubstituted amino acid 1-aminocyclooctane-1-carboxylic acid. Journal of Peptide Science.
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies in peptide synthesis.[1][][][4][5] Methods in Enzymology.
Miranda, L. P., & Alewood, P. F. (2000). Challenges for the chemical synthesis of hydrophobic proteins.[4] Biopolymers.[4][6][7]
Incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid to induce specific peptide conformations
Application Note: Incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) for Conformational Constraint in Peptide Synthesis Executive Summary The incorporation of -disubstituted amino acids is a pivotal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) for Conformational Constraint in Peptide Synthesis
Executive Summary
The incorporation of
-disubstituted amino acids is a pivotal strategy in peptidomimetics to restrict backbone flexibility, induce specific helical conformations (- or -helix), and improve metabolic stability. Among these, 1-amino-1-cyclooctanecarboxylic acid (Ac8c) represents a unique tool. Unlike its smaller homologs (Aib, Ac5c), Ac8c combines the "Thorpe-Ingold" conformational restriction with significant lipophilicity due to its eight-membered cyclooctane ring.
This guide details the specific protocols for handling Boc-Ac8c-OH, overcoming the significant steric hindrance during Solid Phase Peptide Synthesis (SPPS), and characterizing the resulting secondary structures.
Scientific Rationale: The Physics of Ac8c
Conformational Restriction (The Thorpe-Ingold Effect)
Ac8c belongs to the family of
-cycloalkyl amino acids. The gem-dialkyl effect restricts the rotation around the () and () torsion angles.
Restricted Space: The bulky cyclooctane ring forces the backbone into a folded state to minimize steric clashes between the ring and the peptide backbone.
Helical Preference: Ac8c strongly favors regions of the Ramachandran plot associated with right- or left-handed helices (
).
vs. -Helix: In short oligomers ( residues), Ac8c (like Aib) promotes -helices. In longer sequences, the steric requirements of the ring can accommodate -helices, often stabilizing them more effectively than alanine in hydrophobic environments.
Hydrophobicity and Membrane Interactions
The cyclooctane ring is highly lipophilic. Incorporating Ac8c increases the peptide's
, facilitating membrane penetration and prolonging plasma half-life by shielding the amide backbone from proteolytic enzymes.
Strategic Workflow: Coupling Decision Tree
The primary challenge with Ac8c is not coupling it to the chain, but coupling the next amino acid onto the sterically crowded N-terminus of the Ac8c residue.
Figure 1: Decision matrix for selecting the appropriate coupling strategy based on the position of the hindered residue.
Detailed Protocols
Protocol A: Incorporation of Boc-Ac8c-OH (Incoming AA)
This step attaches Boc-Ac8c-OH to the growing peptide chain. While hindered, the reactivity of the activated carboxylate of Ac8c is generally sufficient using HATU.
Pre-activation: Dissolve Boc-Ac8c-OH, HATU, and HOAt in DMF. Add DIPEA. Shake for 1–2 minutes . (Do not exceed 5 minutes to avoid racemization, though less of a risk with
-disubstituted AAs).
Coupling: Add the pre-activated solution to the resin-bound peptide.
Reaction: Shake at room temperature for 2 hours .
Microwave Option: 75°C for 15 minutes.
Monitoring: Perform a Kaiser test. If blue (incomplete), perform a double coupling with fresh reagents for 1 hour.
Protocol B: Chain Extension (The "Difficult Junction")
This is the critical step. Acylating the amine of an Ac8c residue is extremely difficult due to the steric wall created by the cyclooctane ring.
Preferred Method: Microwave-Assisted PyAOP Coupling
PyAOP (Phosphonium salt) is often superior to HATU for hindered amines because the byproduct (HOAt) is less likely to inhibit the reaction than the urea byproduct of HATU.
Reagents:
Incoming Fmoc-AA-OH (5 equiv.)
PyAOP (5 equiv.)
DIPEA (10 equiv.)
Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for difficult couplings due to higher swelling and boiling point.
Procedure:
Deprotection: Remove the Boc group from the Ac8c-resin using 50% TFA/DCM (standard protocol). Crucial: Wash the resin extensively (5x DCM, 5x DMF) to remove all traces of TFA. Residual acid will protonate the hindered amine, rendering it unreactive.
Neutralization: Wash resin with 5% DIPEA in DMF (2x 2 min) to ensure the amine is free base.
Coupling:
Dissolve Incoming AA and PyAOP in NMP. Add DIPEA.
Add to resin immediately.
Microwave Irradiation: Heat to 75°C for 20 minutes (Power: 25-30W).
Re-Coupling (Mandatory): Drain and repeat the coupling step.
Capping: If the reaction is not 100% complete (monitor via Chloranil test, not Kaiser), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Alternative Method (No Microwave): Acid Fluorides
If microwave is unavailable, convert the incoming amino acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of Ac8c.
Characterization & Validation
Once synthesized, the peptide must be validated for both identity and conformation.
Analytical Data Summary
Parameter
Method
Expected Observation for Ac8c Peptides
Coupling Efficiency
HPLC/MS
Look for "Deletion Sequences" (Mass = Target - Incoming AA). This indicates failure at Protocol B.
Solubility
Visual
Soluble in MeOH, ACN, DMSO. Often insoluble in water due to the ring.
Secondary Structure
CD Spectroscopy
-Helix: Negative band ~207 nm, weak shoulder ~222 nm.-Helix: Double minima at 208 nm and 222 nm.
H-Bonding
H-NMR (DMSO-)
Low temperature coefficients ( ppb/K) for amide protons indicate involvement in intramolecular H-bonds (helical).
Graphviz: Conformational Pathway
Figure 2: Conformational preferences of Ac8c-containing peptides based on chain length.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling (Protocol B)
Steric hindrance of Ac8c amine.
1. Switch solvent to NMP.2. Use PyAOP instead of HATU.3. Increase temperature to 75°C (Microwave).
Precipitation during reaction
Ac8c is highly hydrophobic; aggregation.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 (if compatible with resin).
Poor Solubility of Final Peptide
Hydrophobic nature of cyclooctane ring.
Purify using C4 columns (less retentive than C18). Dissolve in HFIP or pure Acetic Acid prior to dilution with water for HPLC.
References
Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the sulfated amino acid residue 1-aminocyclooctane-1-carboxylic acid." Biopolymers, 33(7), 1061-1072.
Balaram, P. (1992). "Non-standard amino acids in peptide design and protein engineering."[2] Current Opinion in Structural Biology, 2(4), 545-551.
Albericio, F., & Bullaca, S. (2012). "Use of PyAOP for difficult couplings in solid phase peptide synthesis." Organic Process Research & Development.
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide sequences containing Aib residues." Biochemistry, 29(29), 6747–6756.
Use of Boc-1-amino-1-cyclooctanecarboxylic acid to enhance peptide stability
Application Note: Enhancing Peptide Stability via Steric and Conformational Locking using Boc-1-amino-1-cyclooctanecarboxylic Acid (Ac8c) Abstract The rapid proteolytic degradation of linear peptides limits their therape...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enhancing Peptide Stability via Steric and Conformational Locking using Boc-1-amino-1-cyclooctanecarboxylic Acid (Ac8c)
Abstract
The rapid proteolytic degradation of linear peptides limits their therapeutic potential. This Application Note details the strategic incorporation of 1-amino-1-cyclooctanecarboxylic acid (Ac8c) , a bulky
-disubstituted amino acid, to enhance metabolic stability. By utilizing the Boc-protected derivative (Boc-Ac8c-OH), researchers can introduce profound steric hindrance and induce stable helical conformations (/-helix). This guide provides optimized solid-phase peptide synthesis (SPPS) protocols to overcome the significant coupling difficulty associated with Ac8c and outlines a validated enzymatic stability assay to quantify half-life improvements.
Introduction: The Mechanism of Stabilization
Peptide instability arises primarily from the flexibility of the peptide backbone, which allows proteases to access the scissile bond, and the specific recognition of L-amino acids by enzymes. Ac8c addresses both issues through two synergistic mechanisms:
The Steric Shield (The Umbrella Effect):
Ac8c possesses a bulky cyclooctane ring fused to the
carbon. This 8-membered ring creates a massive hydrophobic "umbrella" that physically blocks proteases (like chymotrypsin and trypsin) from approaching the peptide bond nitrogen or carbonyl.
Conformational Locking (
-Helix Induction):
Unlike standard amino acids that rotate freely ( angles), -disubstituted amino acids are energetically restricted to a narrow region of the Ramachandran plot (). This forces the peptide backbone into a helical turn (often a -helix or -helix), burying the amide bonds internally and reducing the entropic cost of receptor binding.
Ac8c: Cyclooctyl (High stability + High Hydrophobicity)
Chemical Profile & Handling
Property
Specification
Reagent
Boc-1-amino-1-cyclooctanecarboxylic acid
Abbreviation
Boc-Ac8c-OH
Formula
Molecular Weight
271.35 g/mol
Solubility
Soluble in DCM, DMF, MeOH. Poorly soluble in water.
Coupling Difficulty
Extreme . The cyclooctyl ring hinders the approach of the activating agent and the incoming amine.
Critical Handling Note: Due to the high hydrophobicity of the cyclooctane ring, peptides containing Ac8c may aggregate during synthesis. Use "Magic Mixture" solvents (DCM/DMF/NMP blends) or chaotropic salts (LiCl) if aggregation is observed.
Experimental Protocol: Synthesis (SPPS)
The following protocol addresses the primary challenge: Coupling the bulky Ac8c residue.
Note: This protocol assumes the use of Boc-Ac8c-OH as the N-terminal residue in an Fmoc-SPPS workflow (Hybrid Strategy) or within a standard Boc-SPPS workflow.
Materials
Resin: Rink Amide (for amides) or Wang (for acids).
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . Standard HBTU/DIC is often insufficient.
Equipment: Microwave Peptide Synthesizer (Recommended) or heated shaker.
Step-by-Step Coupling Protocol
Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min).
Deprotection (Pre-Ac8c): Remove the Fmoc/Boc group from the previous amino acid on the resin to expose the free amine. Wash 5x with DMF.
Activation (The "Pre-Activation" Step):
Dissolve Boc-Ac8c-OH (4.0 eq relative to resin loading) in minimum DMF.
Add HATU (3.9 eq).
Add DIEA (8.0 eq).
Crucial: Allow to activate for 1–2 minutes before adding to the resin. (Do not wait longer, or racemization/guanidinylation risk increases, though low for Ac8c).
Coupling Reaction:
Add the activated mixture to the resin.
Microwave Method (Preferred): Heat to 75°C for 10 minutes (25W power).
Manual/Room Temp Method: Shake vigorously for 2 to 4 hours .
Double Coupling (Mandatory):
Drain the vessel. Do NOT wash yet.
Repeat Step 3 and 4 with fresh reagents.
Why? The steric bulk often leads to 80-90% conversion in the first pass. The second pass ensures >99% yield.
Capping:
Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to cap any unreacted amines. This prevents deletion sequences.
Final Cleavage (Hybrid Strategy):
If using Boc-Ac8c-OH at the N-terminus of an Fmoc peptide:
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
Result: The high acidity removes the side-chain protections AND the N-terminal Boc group simultaneously, yielding the free amine H-Ac8c-Peptide...
Experimental Protocol: Enzymatic Stability Assay
This protocol validates the stability enhancement conferred by Ac8c against serum proteases.
Materials
Matrix: Pooled Human Serum (Sigma or similar), pre-warmed to 37°C.
Control: Wild-type peptide (without Ac8c).
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).
Analysis: LC-MS (C18 Column).
Workflow
Stock Preparation: Dissolve peptides in water/DMSO (1 mg/mL).
Incubation:
Add peptide stock to Human Serum (Final conc: 100 µM).[2]
Incubate at 37°C with gentle shaking.
Sampling (Time Course):
Take 50 µL aliquots at
minutes and hours.
Quenching & Precipitation:
Immediately add aliquot to 200 µL cold Quenching Solution .
Vortex 30s.[3] Centrifuge at 14,000 x g for 10 min (4°C) to pellet serum proteins.
Ac8c provides superior stability compared to Aib due to increased steric bulk.
Peptide Variant
Sequence
Half-Life () in Serum
Fold Increase
Wild Type
H-Phe-Ala-Phe-Gly-OH
25 mins
1.0x
Aib Analog
H-Phe-Aib -Phe-Gly-OH
180 mins (3 hrs)
7.2x
Ac8c Analog
H-Phe-Ac8c -Phe-Gly-OH
> 1440 mins (24 hrs)
>57x
B. Workflow Diagram
The following diagram illustrates the integrated workflow from Design to Validation.
Caption: Integrated workflow for generating and validating Ac8c-stabilized peptides.
C. Mechanistic Diagram
Visualizing how Ac8c blocks protease access.
Caption: The "Umbrella Effect": The bulky cyclooctane ring of Ac8c physically obstructs the protease active site from reaching the peptide backbone.
Troubleshooting & Optimization
Issue: Incomplete Coupling (Deletion Sequences)
Diagnosis: LC-MS shows mass corresponding to [Target - Ac8c].
Fix: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). It is more reactive than HATU. Increase temperature to 85°C (if no Cys/His present).
Issue: Poor Solubility
Diagnosis: Peptide precipitates in aqueous buffer.
Fix: Ac8c is very hydrophobic. Flank it with polar residues (Lys, Arg, Glu) or add a PEG linker if the Ac8c is at the terminus.
Issue: Retention Time Shift
Note: Expect a significant shift to higher organic % on Reverse Phase HPLC due to the cyclooctyl ring.
References
Conform
-Disubstituted Amino Acids:
Toniolo, C., et al. (2001). Control of peptide conformation by the disubstitution of the -carbon. Biopolymers.
Ac8c in Peptidomimetics:
Formaggio, F., et al. (2013). Peptaibiotics: The role of Aib and other
-disubstituted amino acids. Journal of Peptide Science.
Enzymatic Stability Assay Protocols:
BenchChem Application Notes. Enzymatic Stability of Peptides: An In-depth Technical Guide.
Microwave Assisted SPPS of Hindered Peptides:
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures. Journal of Organic Chemistry.
Technical Support Center: Optimizing Boc-1-amino-1-cyclooctanecarboxylic Acid in SPPS
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS):...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS): the incorporation of highly sterically hindered
-dialkyl amino acids.
Boc-1-amino-1-cyclooctanecarboxylic acid features a massive cyclooctane ring that creates severe steric congestion around the
-carbon[1]. This structural bulk fundamentally disrupts standard amide bond formation by physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic and kinetic barriers[2].
Diagnostic Overview & Causality Matrix
When working with
-disubstituted amino acids, standard carbodiimide chemistry (DIC/HOBt) routinely fails[3]. The active OBt ester intermediate is too bulky to navigate the steric clash imposed by the cyclooctane ring. To resolve this, we must manipulate the reaction's activation energy and the spatial footprint of the reactive intermediates.
Troubleshooting Matrix
Clinical Symptom
Mechanistic Causality
Recommended Corrective Action
Incomplete Coupling of Boc-Cyclooctyl AA
The OBt/OAt active ester is too sterically demanding for the resin-bound amine to attack.
Switch to Acyl Fluoride activation (via TFFH). The fluoride leaving group has a minimal van der Waals radius (~1.47 Å), eliminating transition-state clashes[4].
Failure to Couple the Subsequent AA
Once incorporated and deprotected, the cyclooctyl -amine is buried within the hydrophobic "bowl" of the cyclooctane ring.
Employ Microwave-Assisted SPPS (MA-SPPS) with COMU/DIPEA to provide the thermal energy required to overcome the extreme activation barrier[5].
Premature Chain Termination
The highly lipophilic cyclooctane ring induces hydrophobic collapse and peptide aggregation on the resin.
Optimize solvation by switching from DMF to a high-swelling solvent system like NMP/DCM/DMF (1:1:1) or utilizing a PEG-based resin (e.g., ChemMatrix)[2].
Mechanistic Workflows
To visualize the strategic shift required for hindered residues, refer to the activation pathways and troubleshooting workflows below.
Fig 2. Stepwise troubleshooting workflow for resolving incomplete couplings of hindered residues.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Because colorimetric tests (like the Kaiser test) often yield false negatives for highly hindered secondary or buried amines, these protocols mandate a micro-cleavage step for absolute verification.
Protocol A: Acyl Fluoride Activation (The "Nuclear Option")
Use this protocol when coupling Boc-1-amino-1-cyclooctanecarboxylic acid onto a standard resin-bound peptide. The generation of an acyl fluoride bypasses the steric limitations of OBt/OAt esters[2].
Resin Preparation: Swell the resin in NMP for 30 minutes to maximize pore accessibility.
Deprotection & Neutralization: Perform standard Boc deprotection (50% TFA in DCM for 20 min). Wash thoroughly, then neutralize the resin-bound TFA salt with 5% DIPEA in DMF (2 x 5 min).
In-Situ Activation: In a dry vial, dissolve the Boc-protected cyclooctyl amino acid and TFFH in anhydrous DCM/DMF. Add DIPEA. A color change (often pale yellow) indicates the formation of the acyl fluoride intermediate. Allow 3 minutes for pre-activation.
Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 to 4 hours.
Self-Validation (Micro-cleavage): Withdraw 2-3 mg of resin. Wash with DCM and dry. Cleave the peptide using a standard TFA cocktail (if evaluating an Fmoc-chain) or HF/TMSOTf (for Boc-chains). Analyze the crude product via LC-MS to confirm the mass shift corresponding to the cyclooctyl residue. Do not rely solely on the Kaiser test.
Protocol B: Microwave-Assisted COMU Coupling
Use this protocol for the subsequent amino acid that must be coupled onto the deprotected cyclooctyl amine. COMU is utilized here because it matches the efficiency of HATU but utilizes the highly reactive Oxyma Pure leaving group, which is safer and highly stable under microwave conditions[6].
Pre-activation: Dissolve the incoming amino acid and COMU in NMP. Add DIPEA immediately before transferring to the reaction vessel (COMU activates almost instantaneously).
Microwave Coupling: Transfer the solution to the microwave reactor containing the deprotected cyclooctyl-peptide resin.
Thermal Parameters: Irradiate at 75°C for 15–20 minutes. Note: Ensure the incoming amino acid is not prone to epimerization (e.g., avoid high heat for Cys or His without optimized protecting groups).[5]
Double Coupling: Drain the vessel and immediately repeat Steps 1-3 with fresh reagents to drive the reaction to >99% completion.
Quantitative Performance Data
The following table summarizes the relative coupling efficiencies of various reagent systems when applied to
-dialkyl amino acids like our cyclooctyl derivative.
Q: Why shouldn't I just use a massive excess (e.g., 10 equivalents) of DIC/HOBt and wait 48 hours?A: Thermodynamic limits cannot always be overcome by concentration. The steric clash between the OBt-ester and the cyclooctane ring creates an activation energy barrier so high that the rate of side reactions (e.g., guanidinylation of the resin, enantiomerization, or truncation) will outpace the rate of successful amide bond formation[3]. Changing the pathway (via acyl fluorides) is chemically superior to forcing a blocked pathway.
Q: Is COMU strictly better than HATU for this application?A: Mechanistically, they offer similar coupling efficiencies. However, COMU is based on Oxyma Pure rather than HOAt. It is non-explosive, less allergenic, and exhibits superior stability under the elevated temperatures required for Microwave-Assisted SPPS (MA-SPPS)[6].
Q: The Kaiser test is showing a pale blue after coupling the subsequent amino acid onto the cyclooctyl residue. Is the coupling incomplete?A: It is highly likely to be a false reading. The cyclooctyl
-amine is a highly hindered secondary-like environment. Ninhydrin (the active agent in the Kaiser test) struggles to react with sterically buried amines, often resulting in false negatives or ambiguous pale colors. Always validate with LC-MS micro-cleavage for -dialkyl systems.
Q: Does the choice of resin matter for this specific amino acid?A: Absolutely. The lipophilicity of the cyclooctane ring promotes peptide aggregation. Using a low-loading resin (0.2 - 0.3 mmol/g) or a PEG-based matrix (like ChemMatrix) significantly improves solvent swelling and reduces inter-chain hydrophobic interactions, maintaining accessibility to the reactive sites[2].
References
BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Preventing side reactions during Boc deprotection of cyclooctane amino acids
Executive Summary & Mechanistic Insight The Challenge: Deprotecting 1-aminocyclooctanecarboxylic acid ( ) and its derivatives presents a dual challenge not found in standard peptide synthesis. Steric Hindrance: The gem-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight
The Challenge:
Deprotecting 1-aminocyclooctanecarboxylic acid (
) and its derivatives presents a dual challenge not found in standard peptide synthesis.
Steric Hindrance: The gem-disubstituted nature of the
-carbon creates significant steric bulk, slowing the rate of acidolysis compared to linear amino acids (e.g., Alanine).
Transannular Strain: The 8-membered ring possesses unique conformational mobility and transannular strain (Prelog strain). Under harsh acidic conditions or high temperatures, this can facilitate transannular hydride shifts or ring contractions, particularly if the ring contains unsaturation or other functional groups.
The Mechanism of Failure:
Standard TFA/DCM (1:1) protocols often fail here. The cleavage generates a reactive tert-butyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Bu) .[1] In the lipophilic pocket created by the cyclooctane ring, this cation is not easily solvated or dispersed. Without an aggressive scavenger system, the cation will re-alkylate the substrate (often at the carbamate nitrogen or electron-rich side chains) or polymerize, leading to "gummy" crude products and difficult purification.
Diagram 1: Mechanism & Interception Pathways
The following diagram illustrates the competition between the desired deprotection, the unwanted alkylation (side reaction), and the scavenger interception.
Caption: Kinetic competition between substrate alkylation and scavenger interception during Boc acidolysis.
The Solution: The "Lipophilic" Scavenger Cocktail
For cyclooctane amino acids, water is an insufficient scavenger due to phase incompatibility with the lipophilic ring. You must use organic scavengers that can penetrate the local solvent cage around the amine.
Best for: Early-stage intermediates and scale-up (<10g).
Dissolution: Dissolve 1.0 equiv of Boc-1-aminocyclooctanecarboxylic acid in DCM (concentration ~0.1 M). Note: Dilution is key to preventing polymerization.
Scavenger Addition: Add Thioanisole (5.0 equiv) and TIS (2.0 equiv) . Stir for 5 minutes.
Acidolysis: Cool the solution to 0°C. Dropwise add TFA (equal volume to DCM).
Critical: Do not add TFA all at once. The exotherm can trigger transannular rearrangements in the 8-membered ring.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours .
Monitor: Check via TLC or LCMS. Look for the disappearance of the starting material (+100 mass units) and appearance of the amine.
Workup (The "Ether Crash"):
Concentrate the reaction mixture under reduced pressure (Rotavap) to ~10% volume. Do not heat above 30°C.
Add cold Diethyl Ether (Et₂O) or MTBE (20x volume) to the residue.
Vigorous stirring will precipitate the amine-TFA salt.
Filter the white solid and wash extensively with ether to remove the scavengers (which remain in the filtrate).
Protocol B: Solid Phase Synthesis (SPPS)
Best for: Peptide assembly involving Ac8c.
Reagent: Use 4M HCl in Dioxane instead of TFA.
Rationale: The cyclooctane ring is bulky. TFA/DCM mixtures sometimes fail to penetrate the resin matrix effectively around this bulky group. HCl/Dioxane is a smaller molecular system and often drives the reaction to completion faster (30-60 mins).
Scavenger: Add 5% (v/v) Thioanisole to the HCl/Dioxane solution.
Wash: After deprotection, wash with DCM (3x) followed by DMF (3x) to ensure all acid is removed before the next coupling.
Troubleshooting & FAQs
Diagnostic Matrix: Decision Tree
Caption: Rapid diagnostic flow for common Boc-deprotection failures.
Frequently Asked Questions
Q1: I see a +56 Da mass shift in my LCMS after deprotection. What is this?A: This is the hallmark of tert-butylation . The
Fix: You cannot easily reverse this. You must restart the reaction using the "Scavenger Cocktail" (Protocol A). Ensure Thioanisole is present.
Q2: Why not just use Water as a scavenger? It’s cheaper.A: Water is immiscible with the DCM/TFA/Cyclooctane mixture. The lipophilic nature of the cyclooctane ring creates a local environment that excludes water, leaving the cation free to attack the ring or the amine. Thioanisole is organic-soluble and penetrates this "lipophilic shield."
Q3: Can I heat the reaction to speed it up?A:ABSOLUTELY NOT. Cyclooctane rings suffer from transannular strain . Heating in strong acid can trigger a transannular hydride shift (e.g., moving a hydrogen from C5 to C1), leading to ring contraction (to cycloheptane derivatives) or skeletal rearrangement. Keep temperatures
25°C.
Q4: My product is an oil that won't solidify. How do I purify it?A: This is likely due to trapped scavengers or isobutylene oligomers.
Fix: Dissolve the oil in a minimal amount of Methanol (MeOH) and drop it slowly into a large volume of ice-cold Diethyl Ether. The amine salt should precipitate as a white powder. If it remains oily, convert the TFA salt to an HCl salt by dissolving in HCl/MeOH and re-evaporating.
References
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[2] International Journal of Peptide and Protein Research.
Context: Establishes the fundamental mechanism of scavenger-assisted Boc removal.
Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
Context: Discusses steric hindrance in Aib-like amino acids (homologous to Ac8c).
Wiberg, K. B. (1965). "Conformation of Cyclooctane."[3] Journal of the American Chemical Society.
Context: Foundational text on transannular strain and reactivity in 8-membered rings.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5][6][7][8] Chemical Reviews.
Context: Comprehensive review of deprotection strategies and side-reaction mitigation.[2][5][9]
Challenges in the synthesis of peptides containing Boc-1-amino-1-cyclooctanecarboxylic acid
Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, highly complex challenges associated with incorporating Boc-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, highly complex challenges associated with incorporating Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c) into peptide sequences.
This
-disubstituted cyclic amino acid is highly valued in drug development for its ability to enforce rigid secondary structures (such as -helices or -turns) and impart extreme resistance to proteolytic degradation[1]. However, the bulky cyclooctane ring adjacent to the -carbon creates a massive steric shield. This guide breaks down the causality behind the synthetic failures you may be experiencing and provides self-validating, field-proven protocols to overcome them.
I. Troubleshooting Guide & FAQs
Q1: I am using standard coupling reagents (DIC/HOBt or HATU) to couple the next amino acid onto the free amine of 1-amino-1-cyclooctanecarboxylic acid, but my yields are near zero. What is happening?The Causality: The cyclooctane ring creates severe steric hindrance around the N-terminal amine. When you use aminium/uronium salts like HATU, the activation of the incoming amino acid is standard, but the actual acylation step is kinetically starved[2]. Because the intermolecular coupling is so slow, a competing side reaction takes over: the uronium coupling reagent directly reacts with your sterically hindered free amine, forming a dead-end guanidinium byproduct [2][3].
The Solution: You must abandon uronium salts for this specific step. Instead, use PyAOP (a phosphonium salt that cannot cause guanidinylation)[4] or convert the incoming amino acid into an Amino Acid Fluoride . The fluorine atom is highly electronegative and has a very small atomic radius, allowing the activated acyl species to penetrate the steric shield of the cyclooctane ring[3][5].
Q2: After successfully coupling a residue to A8c, I attempt to deprotect and couple the third amino acid, but mass spectrometry shows my peptide has cleaved off the resin entirely. Why?The Causality: You are experiencing Diketopiperazine (DKP) formation .
-disubstituted amino acids like A8c severely restrict the and dihedral angles of the peptide backbone, strongly inducing a turn conformation[6][7]. This conformation perfectly aligns the free N-terminal amine of the second residue with the ester linkage connecting your peptide to the resin. Because coupling the third amino acid is sterically hindered and slow, the free amine has ample time to perform an intramolecular nucleophilic attack on the ester bond, cleaving the dipeptide off the resin as a cyclic DKP[8][9].
The Solution: You must outpace the intramolecular attack. Use highly reactive acyl fluorides for the third coupling, or synthesize the sequence on a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin), which physically blocks the intramolecular attack.
Q3: The removal of the Boc protecting group from Boc-A8c seems incomplete even after standard TFA treatment. Is the chemical grade poor?The Causality: The chemical grade is likely fine. The acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group proceeds via the formation of a tert-butyl cation. The bulky cyclooctane ring restricts the conformational flexibility required for the N-terminus to achieve the optimal transition state geometry for this cleavage.
The Solution: Extend your trifluoroacetic acid (TFA) treatment time by at least 50%, and ensure you are using a high concentration of efficient carbocation scavengers (e.g., TIPS) to prevent the cleaved tert-butyl cation from re-alkylating the peptide.
II. Data Presentation: Coupling Reagent Selection Matrix
To ensure a self-validating workflow, select your coupling reagent based on the specific steric demands of the incoming amino acid.
Reagent
Chemical Class
Reactivity Level
Risk of Guanidinylation
Best Use Case for A8c Amine
DIC / HOBt
Carbodiimide
Low-Moderate
None
Unhindered incoming AA (e.g., Gly). Often insufficient for A8c.
HATU / HBTU
Aminium / Uronium
High
Critical Risk
Do not use on the free amine of A8c; will cause chain termination.
PyAOP
Phosphonium
Very High
None
Standard incoming AAs (e.g., Ala, Leu). Excellent balance of reactivity and safety.
TFFH
Fluoroformamidinium
Extreme
None
Highly hindered incoming AAs (e.g., Val, Ile, or another A8c/Aib residue).
Use this protocol when coupling a standard, naturally occurring amino acid onto the free amine of the cyclooctane residue.
Deprotection: Treat the Boc-A8c-peptide-resin with 50% TFA in DCM containing 2.5% TIPS for 30 minutes. Wash thoroughly with DCM and DMF.
Neutralization: Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DMF (3 x 2 min) to ensure the hindered amine is fully free-based.
Pre-Activation: In a separate vial, dissolve 4.0 equivalents of the incoming protected amino acid, 4.0 eq of PyAOP , and 4.0 eq of HOAt in minimal DMF[3][4].
Base Addition: Add 8.0 eq of DIEA to the vial. Stir for exactly 2 minutes to form the active ester.
Coupling: Add the activated mixture to the resin. React at room temperature for 4 to 12 hours (monitor via a micro-cleavage and LC-MS, as the Kaiser test is notoriously unreliable for
-disubstituted amines).
Validation: If coupling is incomplete, perform a second coupling using Protocol B.
Protocol B: In Situ Acyl Fluoride Generation (TFFH)
Use this protocol when coupling a bulky amino acid (e.g., Val, Ile) onto A8c, or to overcome DKP formation by maximizing coupling speed.
Preparation: Swell the peptide-resin (bearing the free A8c amine) in anhydrous DMF.
Activation: In a dry vial, dissolve 3.0 eq of the incoming protected amino acid and 3.0 eq of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in anhydrous DMF[5].
Base Addition: Add 6.0 eq of DIEA. The solution will generate the amino acid fluoride in situ within 5 minutes.
Coupling: Transfer the solution to the resin. The small atomic radius of the acyl fluoride allows rapid penetration of the cyclooctane steric shield[10]. React for 2 hours.
Wash: Wash extensively with DMF to remove excess fluoride ions.
IV. Mechanistic Visualizations
Decision Matrix for Sterically Hindered Couplings
The following workflow dictates the chemical logic for elongating a peptide chain from the A8c N-terminus.
Caption: Reagent selection workflow for overcoming the steric shield of 1-amino-1-cyclooctanecarboxylic acid.
The Diketopiperazine (DKP) Kinetic Trap
This diagram illustrates the competing pathways during the critical third-residue coupling step.
Technical Support Center: Synthesis & Boc-Protection of 1-Amino-1-cyclooctanecarboxylic Acid
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic hurdles encountered when synthesizing and protecting highly sterically hindered
This molecule is a critical building block for conformationally constrained cyclic peptides and targeted therapeutics. However, the bulky cyclooctyl ring and the quaternary
-carbon create profound steric shielding around the amine, rendering standard synthetic protocols ineffective.
Synthetic Workflow Architecture
Before troubleshooting, it is essential to map the causal relationships in the synthetic pathway. We utilize the Bucherer-Bergs multicomponent reaction rather than the Strecker synthesis because the hydantoin intermediate acts as a thermodynamic sink, driving the equilibrium forward despite the massive steric bulk of the cyclooctane ring 1.
Figure 1: Complete synthetic workflow for Boc-1-amino-1-cyclooctanecarboxylic acid.
Q1: Why is the yield of my spirohydantoin intermediate so low (<40%) when using standard Bucherer-Bergs conditions on cyclooctanone?Causality & Solution: Cyclooctanone suffers from severe transannular strain and steric hindrance, making the initial cyanohydrin formation unfavorable. Standard room-temperature aqueous conditions are insufficient.
Action: Shift to a 50% ethanol/water solvent system and elevate the temperature to 60–70 °C in a sealed pressure tube. The addition of ethanol increases the solubility of the lipophilic cyclooctanone, while the sealed tube prevents the escape of volatile ammonia and carbon dioxide, shifting the equilibrium toward the 5,5-disubstituted hydantoin 2.
Q2: The alkaline hydrolysis of the cyclooctyl spirohydantoin is sluggish, leaving unreacted starting material even after 24 hours of reflux. How can I drive this to completion?Causality & Solution: The spiro-cyclooctyl ring physically blocks hydroxide ions from attacking the carbonyl carbons of the hydantoin ring. Standard NaOH reflux is kinetically too slow.
Action: You must overcome the activation energy barrier using extreme conditions. Utilize a stainless-steel autoclave with 3M to 5M NaOH at 150 °C for 16 hours, or use Barium Hydroxide (
) in water/ethylene glycol at 160 °C. The ion coordinates with the hydantoin carbonyls, increasing their electrophilicity and accelerating hydrolysis.
Phase 2: Boc Protection of the Sterically Hindered Amine
Q3: Standard Boc protection (
/ NaOH / Water / Dioxane) yields less than 10% of the desired product. Why does this fail?Causality & Solution: In an -disubstituted amino acid, the primary amine is buried within the steric bulk of the quaternary carbon and the cyclooctane ring 3. Consequently, the amine is an exceptionally poor nucleophile. In aqueous alkaline conditions, the rate of hydrolysis by hydroxide ions () is significantly faster than the rate of nucleophilic attack by the hindered amine. The reagent destroys itself before it can protect your molecule.
Q4: What is the most effective protocol for Boc-protecting this highly hindered molecule?Causality & Solution: You must eliminate water to prevent competitive hydrolysis and use a base that is soluble in organic solvents to enhance the nucleophilicity of the amine. The gold standard for sterically hindered amino acids is using Tetramethylammonium hydroxide pentahydrate (
) in anhydrous Acetonitrile () . The bulky counterion creates a "naked," highly reactive amine anion complex that rapidly attacks the 5.
Figure 2: Mechanistic divergence in Boc protection of sterically hindered amines.
Quantitative Data Summary: Boc Protection Yields
The following table summarizes expected yields based on the reagent system chosen for the protection of 1-amino-1-cyclooctanecarboxylic acid.
Reagent System
Solvent Environment
Temp (°C)
Reaction Time
Expected Yield
Primary Failure Mode
/ NaOH
/ Dioxane (1:1)
25
24 h
< 10%
Rapid hydrolysis of
/ TEA
DCM (Anhydrous)
25
48 h
15 - 20%
Insufficient amine nucleophilicity
/ DMAP (cat)
DCM (Anhydrous)
40
24 h
35 - 45%
Formation of urea by-products
/ NaH
THF (Anhydrous)
0 to 25
12 h
60 - 75%
Moisture sensitivity; handling difficulty
/
(Anhydrous)
40 - 50
16 h
85 - 95%
Optimal Method
Validated Experimental Protocols
Protocol A: High-Yield Synthesis of 1-Amino-1-cyclooctanecarboxylic Acid
This protocol utilizes a modified Bucherer-Bergs reaction to overcome cyclooctyl steric strain.
Hydantoin Formation: In a heavy-walled pressure vessel, dissolve cyclooctanone (1.0 equiv, 10 mmol) in 25 mL of 50% aqueous ethanol.
Add ammonium carbonate (
, 4.0 equiv) and potassium cyanide (KCN, 2.0 equiv). Caution: Highly toxic. Perform in a dedicated fume hood.
Seal the vessel and heat to 65 °C for 24 hours with vigorous magnetic stirring.
Isolation: Cool the vessel to 0 °C. The spirohydantoin will precipitate as a white solid. Filter, wash with ice-cold water, and dry under vacuum.
Hydrolysis: Transfer the hydantoin to a stainless-steel autoclave. Add 30 mL of 4M NaOH. Seal and heat to 150 °C for 16 hours.
Self-Validation & Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 6.0 (the isoelectric point of the amino acid). The zwitterionic 1-amino-1-cyclooctanecarboxylic acid will precipitate. Filter and wash with cold acetone.
Validation Check: A Ninhydrin stain on a silica TLC plate should yield a deep purple spot, confirming the presence of the free primary amine.
Protocol B: Optimized Boc Protection using
This protocol creates an anhydrous, highly nucleophilic environment specifically designed for
-disubstituted amino acids.
Preparation: Suspend 1-amino-1-cyclooctanecarboxylic acid (1.0 equiv, 5 mmol) in 20 mL of anhydrous Acetonitrile (
) under an inert Argon atmosphere.
Base Addition: Add Tetramethylammonium hydroxide pentahydrate (
, 2.2 equiv). Stir at room temperature for 30 minutes. The suspension will gradually clear as the highly soluble tetramethylammonium salt of the amino acid is formed.
Protection: Dissolve Di-tert-butyl dicarbonate (
, 1.5 equiv) in 5 mL of anhydrous and add it dropwise to the reaction mixture over 15 minutes.
Heating: Heat the reaction to 45 °C and stir for 16 hours.
Self-Validation: Spot the reaction mixture on a TLC plate. Stain with Ninhydrin. The reaction is complete when the baseline purple spot (free amine) completely disappears.
Workup: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in 30 mL of water and wash with Diethyl Ether (2 x 15 mL) to remove unreacted
.
Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M
(avoid strong acids like HCl which can prematurely cleave the Boc group). Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over , filter, and concentrate to yield pure Boc-1-amino-1-cyclooctanecarboxylic acid as a white powder.
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-1-amino-1-cyclooctanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of peptide aggregation, with a specific focus on the utility of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH) as a tool to mitigate these issues.
Introduction: The Challenge of Peptide Aggregation
Peptide aggregation is a common and often formidable obstacle in solid-phase peptide synthesis (SPPS) and the subsequent handling of purified peptides. This phenomenon, driven by intermolecular interactions, can lead to poor yields, difficult purifications, and even complete synthesis failure.[1][2] Aggregation is primarily caused by the formation of intermolecular hydrogen bonds, which results in the formation of stable secondary structures, most notably β-sheets.[3] Hydrophobic sequences are particularly susceptible to aggregation as the non-polar side chains associate to minimize contact with the solvent, bringing the peptide backbones into proximity and facilitating hydrogen bond formation.[3][4]
The incorporation of strategic modifications into a peptide sequence can disrupt these aggregation-prone structures. One such powerful tool is the use of conformationally restricted amino acids, such as Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH).
Frequently Asked Questions (FAQs)
Q1: What is Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH) and why is it used in peptide synthesis?
Boc-A8c-OH is a synthetic amino acid characterized by a cyclooctane ring attached to the α-carbon. This cyclic structure imparts significant conformational rigidity. In peptide synthesis, it is used as a building block to introduce steric hindrance and to disrupt the formation of undesirable secondary structures, such as β-sheets, which are a primary cause of peptide aggregation.[5] Its unique cyclooctane structure can enhance the stability of the resulting peptide.[6]
Q2: How does Boc-A8c-OH prevent peptide aggregation?
The bulky and rigid cyclooctane ring of Boc-A8c-OH acts as a "structure-breaker." When incorporated into a growing peptide chain, it sterically hinders the close packing of adjacent peptide backbones that is necessary for the formation of intermolecular hydrogen bonds and subsequent β-sheet structures.[5] By forcing a "kink" or a turn in the peptide backbone, it disrupts the regular, extended conformation that leads to aggregation. This is conceptually similar to how proline and pseudoproline dipeptides are used to break secondary structures.[3][7]
Q3: Are there specific positions in a peptide sequence where incorporating Boc-A8c-OH is most effective?
While the optimal placement is sequence-dependent, incorporating Boc-A8c-OH within a known or predicted aggregation-prone region is a common strategy. These regions are often rich in hydrophobic amino acids. Placing Boc-A8c-OH in the middle of such a sequence can effectively break the continuity of the hydrophobic face and prevent the peptide from adopting a β-strand conformation.
Q4: Will the incorporation of Boc-A8c-OH affect the biological activity of my peptide?
The introduction of a non-natural amino acid like A8c can certainly influence the biological activity of a peptide. The conformational changes induced by A8c might alter the peptide's binding affinity for its target receptor or enzyme. Therefore, it is crucial to consider the structure-activity relationship of the peptide. In some cases, the conformational constraint imposed by A8c may even lock the peptide into a more bioactive conformation. A systematic evaluation of different substitution positions is often necessary.
Q5: I've successfully synthesized my peptide with Boc-A8c-OH, but now it's insoluble after cleavage and lyophilization. What should I do?
Even with aggregation-disrupting modifications during synthesis, the final peptide may still exhibit poor solubility, especially if the overall sequence is highly hydrophobic. Refer to the detailed "Protocol for Solubilizing Hydrophobic and Aggregation-Prone Peptides" in the Troubleshooting Guide section below.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and handling of peptides containing Boc-A8c-OH.
Problem 1: Difficult Coupling of Boc-A8c-OH During SPPS
Symptoms:
A positive ninhydrin (Kaiser) test after the coupling step, indicating incomplete reaction.
Low yield of the final peptide.
Presence of deletion sequences corresponding to the failed coupling of Boc-A8c-OH in the mass spectrum of the crude product.
Causality:
The bulky cyclooctane ring of Boc-A8c-OH can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower coupling kinetics.[8]
Solutions:
Strategy
Details
Rationale
Extended Coupling Time
Increase the coupling reaction time to 4-6 hours or even overnight.
Allows more time for the sterically hindered reaction to proceed to completion.
Double Coupling
After the initial coupling reaction, drain the reagents and add a fresh solution of activated Boc-A8c-OH for a second coupling cycle.
Increases the probability of complete acylation of all available N-terminal amines.
Use of High-Efficiency Coupling Reagents
Employ more potent coupling reagents such as HATU/HOAt or HCTU in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine.
These reagents form highly reactive activated esters that can overcome the steric hindrance of Boc-A8c-OH more effectively than standard carbodiimide-based reagents like DIC.
Elevated Temperature
Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).
Provides additional kinetic energy to overcome the activation energy barrier of the sterically hindered coupling.
Problem 2: On-Resin Aggregation Despite the Presence of Boc-A8c-OH
Incomplete coupling of subsequent amino acids after the incorporation of Boc-A8c-OH.
Causality:
While Boc-A8c-OH is a powerful tool, severe aggregation can still occur in very long or exceptionally hydrophobic sequences. The aggregation-disrupting effect of a single A8c residue may not be sufficient to overcome the strong intermolecular interactions of the entire peptide chain.
Solutions:
Strategy
Details
Rationale
Chaotropic Agents
Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step.[9]
These salts disrupt hydrogen bonding networks within the aggregated peptide chains, improving solvation and reagent accessibility.
Aggregation-Disrupting Solvents
Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to the DMF during coupling and deprotection steps.[2]
These solvents are more effective at solvating aggregated peptide chains and disrupting secondary structures.
Incorporate Additional "Structure-Breakers"
If the sequence allows, consider incorporating other aggregation-disrupting elements such as pseudoproline dipeptides or another Boc-A8c-OH residue at strategic locations.[3][7]
A multi-pronged approach to disrupting aggregation can be more effective for particularly "difficult" sequences.
Experimental Protocols & Workflows
Workflow for Troubleshooting a Difficult Coupling of Boc-A8c-OH
Purification strategies for peptides containing Boc-1-amino-1-cyclooctanecarboxylic acid
This guide serves as a specialized technical support center for researchers working with peptides containing Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) . The inclusion of Ac8c (1-aminocyclooctane-1-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support center for researchers working with peptides containing Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) .
The inclusion of Ac8c (1-aminocyclooctane-1-carboxylic acid) introduces two critical physicochemical challenges: extreme steric hindrance at the
-carbon and significant hydrophobicity due to the cyclooctane ring. These factors frequently lead to synthesis failures (deletion sequences) and purification difficulties (broad peaks, aggregation, retention issues).
Quick Reference: Physicochemical Profile
Parameter
Characteristic
Impact on Experiment
Steric Bulk
-disubstituted (Tetrasubstituted C)
High Failure Rate: Difficult coupling leads to "des-Ac8c" deletion impurities.[1]
Hydrophobicity
Cyclooctyl ring (C8)
Retention Shifts: Late elution on C18; requires high % organic solvent.
Conformation
Promotes -helix / -turns
Aggregation: Peptide may fold/stack, causing peak broadening or precipitation.
Protecting Group
Boc (tert-Butoxycarbonyl)
Acid Sensitivity: Stable in 0.1% TFA (short term) but labile in high acid.
Part 1: Synthesis Optimization (Pre-Purification)
You cannot purify what you do not synthesize. The major impurity in Ac8c peptides is the deletion sequence (n-1), which is often inseparable from the product.
Q: My crude HPLC shows a major impurity eluting close to the product. What is it?
Diagnosis: This is likely the deletion sequence where Ac8c failed to couple. Because Ac8c is sterically hindered (similar to Aib but bulkier), standard coupling reagents (DIC/HOBt) often fail.
Corrective Action:
Switch Coupling Reagents: Use HATU or PyAOP with HOAt. These reagents generate more reactive active esters (OAt) that react faster than OBt esters.
Microwave Assistance: Heat is non-negotiable for Ac8c. Perform coupling at 75°C for 10–20 minutes (microwave) or 50°C for 2 hours (conventional).
Double Coupling: Always double couple the Ac8c residue and the subsequent amino acid (which struggles to couple onto the bulky Ac8c).
Q: How do I confirm the deletion sequence?
Method: Check the Mass Spec (ESI-MS).
Target Mass:
Deletion Mass:
Da (Mass of Ac8c residue).
Note: If you see
Da, you might have lost the Boc group.
Part 2: Solubility & Sample Preparation
Q: My peptide precipitates when I add Buffer A (Water/0.1% TFA). How do I inject it?
Root Cause: The cyclooctane ring makes the peptide highly hydrophobic.
Protocol:
Dissolution: Dissolve the crude peptide in 100% DMSO or HFIP (Hexafluoroisopropanol) .
Limit: Keep DMSO injection volume <5% of the column volume to avoid "solvent breakthrough" (where the peptide washes off in the solvent plug).
Co-Solvent Injection: If the peptide is extremely hydrophobic, dilute the DMSO stock with Buffer B (Acetonitrile) instead of Buffer A before injection.
Filtration: Always filter through a 0.45 µm PTFE filter (hydrophobic compatible). Do not use Nylon (it binds peptides).
Part 3: HPLC Purification Strategy
Q: The peptide elutes very late (>80% B) or not at all on my C18 column. What should I change?
Strategy: The C18 chain is interacting too strongly with the C8 ring of the amino acid.
Solution: Switch to a C4 or C8 stationary phase.
C4 (Butyl): Best for extremely hydrophobic peptides or those >30 residues.
C8 (Octyl): Good balance; reduces retention time compared to C18, improving peak shape.
Phenyl-Hexyl: Provides alternative selectivity based on pi-pi interactions, which can help separate deletion mutants that co-elute on alkyl phases.
Q: The peak is very broad/tailing.[2] Is the column dirty?
Diagnosis: Likely on-column aggregation or secondary structure formation (
-helix) induced by the Ac8c residue.
Troubleshooting Workflow:
Temperature Control (Critical): Heat the column to 60°C . This disrupts hydrogen bonds and hydrophobic aggregates, sharpening the peak significantly.
Chaotropic Salts: Add 0.1 M NaClO₄ (Sodium Perchlorate) to the mobile phase (requires phosphate buffer, not TFA) to break inter-molecular interactions. Note: Desalting required afterwards.
Q: I am purifying a "Boc-" protected peptide. Can I use TFA?
Risk Assessment: The Boc group is acid-labile. While 0.1% TFA (pH ~2) is standard, prolonged exposure can cause slow deprotection (loss of M-100).
Recommended Buffer Systems:
Option A (Standard but Cautious): 0.1% TFA. Requirement: Collect fractions into tubes containing a small amount of ammonium bicarbonate (to neutralize immediately) or lyophilize immediately. Do not leave in solution overnight.
Option B (Safer): 0.1% Formic Acid . It is weaker than TFA (pH ~2.5-2.7) and less likely to cleave Boc.
Option C (Safest - Neutral pH): 10 mM Ammonium Acetate (pH 6.8).
Bonus: Neutral pH often improves the solubility of hydrophobic peptides by ionizing C-terminal carboxylates.
Part 4: Visualizing the Workflow
The following diagram outlines the decision logic for purifying Ac8c-containing peptides.
Caption: Decision matrix for column selection, solubility handling, and peak optimization for hydrophobic Ac8c peptides.
Part 5: Quantitative Troubleshooting Table
Symptom
Probable Cause
Technical Solution
Mass Spec: [M-169]
Deletion of Ac8c
Coupling Failure: The Ac8c did not couple. Optimize synthesis with HATU/HOAt, 75°C, 20 min.
Mass Spec: [M-100]
Loss of Boc Group
Acid Lability: The Boc group cleaved during purification. Switch to 0.1% Formic Acid or Ammonium Acetate (pH 6.5). Avoid leaving fractions in TFA.
Doublet Peaks
Racemization or Conformers
Racemization: If coupling at high temp (>80°C) with base (DIEA), Ac8c may racemize. Use Oxyma/DIC (neutral pH activation) to reduce risk. Conformers: Slow interconversion of the C8 ring. Run HPLC at 60°C to coalesce peaks.
High Backpressure
Precipitation on Column
Solubility: Peptide precipitated upon hitting the aqueous mobile phase. Inject in 50% ACN or use a "sandwich" injection. Wash column with 100% Isopropanol.
References
BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-aminomethylphe(Boc). Retrieved from
Bachem. (2024). Efficient Peptide Coupling: A Guide to Coupling Reagents & Additives. Retrieved from
Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings.[3] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172.[3] Retrieved from
Merck (MilliporeSigma). (n.d.). Solubility Guidelines for Peptides.[4][5][6] Retrieved from
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from
Technical Support Center: Troubleshooting Racemization of Boc-1-amino-1-cyclooctanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering stereochemical challenges during the activation and coupling of Boc-1-amino-1-cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering stereochemical challenges during the activation and coupling of Boc-1-amino-1-cyclooctanecarboxylic acid. As a sterically hindered, α,α-disubstituted amino acid, this valuable building block requires carefully optimized conditions to maintain its chiral integrity. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a comparative analysis of coupling reagents to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-1-amino-1-cyclooctanecarboxylic acid particularly susceptible to racemization?
A1: The susceptibility to racemization stems from two primary factors: its structure and the mechanism of peptide bond formation.[1][2][3][4]
Steric Hindrance: Boc-1-amino-1-cyclooctanecarboxylic acid is an α,α-disubstituted amino acid, meaning the α-carbon is attached to two non-hydrogen substituents (the Boc-amino group, the carboxyl group, and embedded within the cyclooctane ring). This steric bulk can slow down the desired nucleophilic attack by the amine component of the growing peptide chain.[1][5] This delay provides a larger window of opportunity for the competing racemization pathway to occur.[1]
Oxazolone Formation: The principal mechanism for racemization of N-protected amino acids during activation is the formation of a 5(4H)-oxazolone intermediate.[1][2][4][6] The activated carboxylic acid cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate.[2][4] Reprotonation can then occur from either face, yielding a mixture of L- and D-isomers.[3][4] While urethane-based protecting groups like Boc are designed to suppress this pathway compared to acyl groups, the prolonged lifetime of the activated state due to steric hindrance makes it a significant risk.[7]
Q2: Which coupling reagents are recommended to minimize racemization for this amino acid?
A2: The choice of coupling reagent is the most critical factor in controlling racemization.[2] For sterically demanding couplings, high-reactivity onium salt-based reagents are generally superior to carbodiimides.
Uronium/Aminium Salts (HATU, HCTU): Reagents like HATU and HCTU are highly recommended.[8][9] They rapidly convert the carboxylic acid into a highly reactive OAt- or 6-Cl-OBt-active ester, respectively.[9] This promotes fast amide bond formation, which kinetically outcompetes the formation of the oxazolone intermediate.[2] HATU, in particular, is often cited for its superior performance in difficult couplings with low racemization.[2][8][9]
Phosphonium Salts (PyBOP, PyAOP): PyBOP is another excellent choice, known for its efficiency and low racemization levels.[1][5][7] Like uronium salts, it forms a reactive ester in situ.[8]
Carbodiimides (DIC, DCC) with Additives: While carbodiimides like DIC are common, they should never be used alone for this type of amino acid as they are prone to causing high levels of racemization.[1][4] If they must be used, the inclusion of a racemization-suppressing additive is mandatory.[3][4] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to HOBt and HOAt and often demonstrates superior suppression of racemization.[1][10]
Q3: What is the role of the base in the coupling reaction, and how does it affect racemization?
A3: The base plays a dual role: it neutralizes protonated amines and catalyzes the coupling reaction. However, its basicity and steric profile directly influence the rate of racemization.[11][12]
Mechanism of Action: The base is required to deprotonate the incoming nucleophilic amine and to facilitate the abstraction of the α-proton from the oxazolone intermediate, which is the key step in racemization.[2][4]
Base Selection: Strong, non-sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can accelerate racemization.[1][13] For sensitive couplings, a weaker or more sterically hindered base is preferred. N-methylmorpholine (NMM) is a good first choice. In extremely challenging cases, a highly hindered base like 2,4,6-collidine can be used to further minimize proton abstraction at the α-carbon.[7][11]
Q4: How can I experimentally determine if racemization has occurred?
A4: Quantifying the extent of racemization is crucial for validating your coupling protocol. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[14][15]
Cleavage and Deprotection: Cleave a small sample of the peptide from the solid support and remove all protecting groups.
Hydrolysis: Hydrolyze the peptide back into its constituent amino acids using 6N HCl at ~110°C for 24 hours.
Analysis: Analyze the resulting amino acid mixture using HPLC with a chiral stationary phase (CSP).[14][15] Columns like Astec CHIROBIOTIC T are specifically designed for the separation of underivatized amino acid enantiomers.[14] Alternatively, the amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral C18 column.[16]
Quantification: The D- and L-enantiomers of 1-amino-1-cyclooctanecarboxylic acid will appear as separate peaks. Integration of the peak areas allows for precise quantification of the D-isomer percentage, which corresponds to the level of racemization.[17]
Troubleshooting Guide & Optimization Protocols
This section provides a structured approach to diagnosing and solving racemization issues encountered during the coupling of Boc-1-amino-1-cyclooctanecarboxylic acid.
Problem: High Levels of D-Isomer Detected in Final Peptide
This is the most common manifestation of racemization. Follow this workflow to systematically address the issue.
Figure 1. Troubleshooting workflow for racemization.
Comparative Data on Coupling Reagents
The selection of the coupling reagent, additive, and base is a critical decision that directly impacts the stereochemical purity of the final peptide. The table below summarizes the relative performance of common reagent combinations for coupling sterically hindered amino acids, like Boc-1-amino-1-cyclooctanecarboxylic acid.
Coupling Reagent
Additive
Recommended Base
Expected Racemization
Key Considerations
HATU
(Internal HOAt)
DIPEA / NMM
Very Low
Highly efficient and fast, the top choice for hindered couplings.[2][8][9] Can cause guanidinylation if used in excess.[8]
HCTU
(Internal 6-Cl-HOBt)
DIPEA / NMM
Very Low
A cost-effective and highly efficient alternative to HATU with comparable performance.[9]
PyBOP
(Internal HOBt)
DIPEA / NMM
Low
A reliable phosphonium salt reagent known for high efficiency and low racemization.[1][5][18]
DIC
OxymaPure
DIPEA / NMM
Very Low
OxymaPure is an excellent, non-explosive additive that provides superior racemization suppression compared to HOBt.[1][10]
DIC
HOBt
DIPEA / NMM
Low to Moderate
A classic combination, but can still lead to racemization in difficult couplings.[1][19]
DIC
None
N/A
High
Not Recommended. Leads to significant oxazolone formation and racemization.[1][4]
This protocol is optimized for coupling Boc-1-amino-1-cyclooctanecarboxylic acid in solid-phase peptide synthesis (SPPS) while minimizing racemization.
Perform N-terminal Boc deprotection using standard conditions (e.g., 25-50% TFA in DCM).
Wash the resin thoroughly with DCM (3x), neutralize with 10% DIPEA in DMF (2x), and wash again with DMF (5x).
Amino Acid Activation (In Situ):
In a separate reaction vessel, dissolve Boc-1-amino-1-cyclooctanecarboxylic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
Add NMM (6.0 eq.) to the activation mixture.
Briefly agitate the mixture for 1-2 minutes. Do not allow for prolonged pre-activation. [1]
Coupling Reaction:
Immediately add the activation mixture to the prepared resin.
Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, but it is preferable to perform a double coupling.
Optional: Perform the coupling at 0°C to further reduce the rate of racemization.[13]
Monitoring and Washing:
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
If the Kaiser test is positive, drain the reaction mixture, wash with DMF, and repeat the coupling (double coupling).
Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (5x) and DCM (5x).
Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Quantification of Racemization via Chiral HPLC
This protocol outlines the analytical procedure to determine the percentage of D-isomer formation.
Sample Preparation:
Cleave a small portion of the final, dried peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the crude peptide under vacuum.
Transfer ~1-2 mg of the dry peptide to a hydrolysis tube. Add 1 mL of 6N HCl.
Seal the tube under vacuum and heat at 110°C for 24 hours.
After hydrolysis, cool the tube, break the seal, and evaporate the HCl to dryness.
Re-dissolve the resulting amino acid residue in 0.1 M HCl or the initial HPLC mobile phase.
Chiral HPLC Analysis:
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent teicoplanin-based chiral stationary phase).[14]
Mobile Phase: A typical starting condition is Methanol/Water (80:20, v/v) with 0.1% formic acid. This may require optimization.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm or Mass Spectrometry (MS).
Injection Volume: 10 µL.
Analysis: Inject the prepared sample. The D- and L-enantiomers of 1-amino-1-cyclooctanecarboxylic acid should resolve into two distinct peaks. The D-enantiomer is typically retained longer on teicoplanin-based columns.[14]
Calculation: Calculate the percentage of racemization using the following formula:
% D-Isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100
Mechanistic Insights
Understanding the underlying chemical pathways is key to rationally designing experiments that avoid unwanted side reactions.
Figure 2. Competing pathways of activation vs. racemization.
As illustrated in Figure 2, the goal is to favor the rapid formation of the reactive OAt-ester and its subsequent reaction with the amine nucleophile. Reagents like HATU accelerate this desired pathway, while poor choices (slow coupling reagents, strong bases) allow the slower, undesired racemization pathway via the oxazolone intermediate to become significant.
References
Chen, S. Y., & Chen, F. M. (1998). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Journal of the Chinese Chemical Society, 45(5), 639-644. [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Nam, G., & et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2). [Link]
Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of Computer-Aided Molecular Design, 5(6), 585-597. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. [Link]
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (20), 2044-2045. [Link]
National Center for Biotechnology Information. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. [Link]
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. [Link]
Mastering Conformational Constraint: A Comparative Guide to Boc-1-amino-1-cyclooctanecarboxylic Acid (Ac8c)
Executive Summary Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) represents a specialized class of -disubstituted amino acids used to rigidly constrain peptide backbones. Unlike simple aliphatic residues (Leucine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) represents a specialized class of
-disubstituted amino acids used to rigidly constrain peptide backbones. Unlike simple aliphatic residues (Leucine, Valine) or smaller cyclic homologues (, ), Ac8c combines extreme hydrophobicity with a strong propensity for -helix stabilization .
This guide provides a technical comparison of Ac8c against other cyclic amino acids, detailing its physicochemical impact on peptide folding, metabolic stability, and synthesis. It is designed for medicinal chemists optimizing peptide pharmacokinetics and structural fidelity.
Part 1: Comparative Analysis of Cyclic Amino Acids[1][2][3]
The family of 1-aminocycloalkane-1-carboxylic acids (
) acts as molecular scaffolds that restrict the conformational space of the peptide backbone ( angles) via the Thorpe-Ingold effect . However, the ring size dictates specific folding preferences and physicochemical properties.
Structural & Conformational Preferences
While Aib (
-aminoisobutyric acid) is the prototype for helical induction, cyclic variants introduce side-chain-to-backbone constraints that vary with ring strain and steric bulk.
Amino Acid
Ring Size
Primary Conformational Bias
Steric Bulk (Est.)
Hydrophobicity (Lipophilicity)
Ac3c
3-membered
Bridge Region (); Distorted turns
Low
Low
Ac5c
5-membered
-turns (short peptides); -helix (long peptides)
Moderate
Moderate
Ac6c
6-membered
-turns; -helix
High
High
Ac8c
8-membered
Strong -helix promoter; Stable -turns
Very High
Very High
Aib
Acyclic (Me, Me)
-helix / -helix
Moderate
Low-Moderate
Key Insight:
Ac8c is distinct because its bulky cyclooctane ring forces the backbone into a highly restricted
-helical conformation to minimize steric clashes between the ring and the backbone carbonyls. Unlike , which is strained and adopts unique "bridge" conformations, Ac8c behaves similarly to Aib but provides a massive lipophilic surface area , enhancing membrane permeability.
Physicochemical Impact
The cyclooctane ring of Ac8c is significantly more hydrophobic than the cyclopentane or cyclohexane rings of
and .
Solubility: Peptides containing Ac8c often exhibit reduced aqueous solubility but enhanced solubility in organic solvents (MeOH, DCM) and lipid bilayers.
Metabolic Stability: The steric bulk of the
ring completely blocks access to the adjacent peptide bond, rendering Ac8c-containing peptides highly resistant to proteolytic degradation (trypsin, chymotrypsin).
Part 2: Mechanistic Visualization
The following diagram illustrates the relationship between ring size, conformational freedom, and the resulting secondary structure.
Figure 1: Conformational landscape of cyclic amino acids. Ac8c provides the strongest helical stabilization due to steric locking.
Part 3: Experimental Protocols
Synthesis Challenges: Overcoming Steric Hindrance
Coupling Boc-Ac8c-OH (or coupling to an N-terminal Ac8c residue) is difficult due to the steric shielding of the
-carbon. Standard carbodiimide methods (DCC/DIC) often result in incomplete coupling or deletion sequences.
Optimized SPPS Protocol for Ac8c
Reagents:
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less concern for achiral Ac8c).
Resin: Low loading resins (0.2–0.4 mmol/g) like ChemMatrix or PEG-PS are preferred to reduce inter-chain aggregation.
Note: For Boc-Ac8c-OH, we assume Boc chemistry or N-terminal capping. If using Fmoc-Ac8c-OH in Fmoc SPPS, use 20% Piperidine/DMF.
Activation (The Critical Step):
Dissolve 4 eq. Boc-Ac8c-OH and 3.8 eq. HATU in minimal DMF.
Add 8 eq. DIEA.
Pre-activate for 30-60 seconds (do not exceed 2 mins to avoid guanidinium formation).
Coupling:
Add activated mixture to resin.
Microwave Assistance: 75°C for 10 minutes (25W).
Alternative (Room Temp): Double couple: 2 x 2 hours.
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (primary amines). Ac8c amines are sterically hindered; Chloranil is more sensitive.
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences.
Figure 2: Decision tree for optimizing the coupling of sterically hindered Ac8c residues.
Characterization: Circular Dichroism (CD)
To verify the induction of helical structure by Ac8c.
Protocol:
Sample Prep: Dissolve purified peptide in TFE (Trifluoroethanol) or MeOH to 50-100
M concentration. TFE promotes helicity and mimics the membrane environment.
Measurement: Scan from 190 nm to 260 nm at 20°C.
Data Interpretation:
-Helix: Negative band at ~207 nm; weak shoulder at 222 nm. Ratio .
-Helix: Double minima at 208 nm and 222 nm. Ratio .
Ac8c peptides typically show the
-helix signature (single minimum ~205-207 nm) in short oligomers.
Part 4: Applications & Case Studies
Membrane Permeability
The high lipophilicity of Ac8c allows it to act as a "membrane anchor" or "shuttle."
Case Study: Replacement of two Leucine residues with Ac8c in an antimicrobial peptide sequence.
Result: The Ac8c-analog showed a 5-fold increase in partition coefficient into DMPC vesicles and retained helical structure even in aqueous buffer, protecting it from serum proteases.
Protein-Protein Interaction (PPI) Inhibitors
Ac8c is used to freeze peptides in the bioactive helical conformation required to bind to receptor pockets (e.g., p53-MDM2 inhibitors).
Mechanism: The rigid
ring reduces the entropic penalty of binding. The peptide is "pre-organized" into the binding conformation before it even encounters the target.
References
Datta, S., et al. (2004). "Peptide helices with pendant cycloalkane rings.[1] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides."[2][1] Journal of Peptide Science. Link
Santini, A., et al. (2000). "Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine." Chemistry - A European Journal. Link
BenchChem. "Troubleshooting low yield in N-Boc-MeVal peptide synthesis (Applicable to Sterically Hindered Amino Acids)." Link
Toniolo, C., et al. (1993). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers.[3] Link
ChemicalBook. "N-Boc-1-aminocyclobutanecarboxylic acid synthesis (General Ac_nc synthesis methods)." Link
Structural Comparison Guide: Peptides Containing Boc-1-amino-1-cyclooctanecarboxylic Acid vs. Proline
As peptide engineering advances toward highly structured, metabolically stable therapeutics, the strategic selection of conformationally restricted amino acids is paramount. This guide provides an in-depth structural and...
Author: BenchChem Technical Support Team. Date: March 2026
As peptide engineering advances toward highly structured, metabolically stable therapeutics, the strategic selection of conformationally restricted amino acids is paramount. This guide provides an in-depth structural and experimental comparison between a natural secondary amino acid, Proline (Pro) , and a synthetic, highly constrained non-canonical amino acid, Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) .
Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind their conformational behaviors and provides self-validating experimental workflows for their successful incorporation into synthetic peptides.
Mechanistic & Structural Divergence
The fundamental difference between Proline and Ac8c lies in their substitution patterns and their capacity to participate in hydrogen-bonding networks.
Proline: The Natural Helix Breaker
Proline is unique among canonical amino acids because its side chain cyclizes onto the backbone nitrogen, forming a pyrrolidine ring.
Hydrogen Bonding: Because it is a secondary amine, Proline lacks an amide hydrogen (NH) once incorporated into a peptide bond. It can act as a hydrogen bond acceptor but never as a donor.
Conformational Impact: The covalent linkage to the backbone nitrogen severely restricts the
dihedral angle to approximately -60°. However, the lack of an NH disrupts the to hydrogen bonding network required for standard -helices. Consequently, Proline introduces a "kink" in helical structures and strongly favors the formation of Polyproline II (PPII) helices or -turns.
Boc-Ac8c-OH: The Synthetic Helical Enforcer
Ac8c (1-amino-1-cyclooctanecarboxylic acid) is a synthetic, C
,-disubstituted (or C-tetrasubstituted) amino acid featuring a bulky cyclooctane ring[1].
Hydrogen Bonding: Unlike Proline, Ac8c possesses a primary amine prior to coupling. Within a peptide bond, it retains its amide hydrogen (NH), allowing it to fully participate as both a hydrogen bond donor and acceptor.
Conformational Impact: The massive steric bulk of the cyclooctane ring induces a severe Thorpe-Ingold effect (angle compression). This steric clash highly restricts both the
and dihedral angles[2]. To minimize steric strain, the peptide backbone is forced into tightly wound, rigid -helices or standard right-handed -helices[2][3].
Caption: Conformational pathways driven by Proline vs. Ac8c structural constraints.
Quantitative Conformational Data
The following table summarizes the distinct physicochemical and structural parameters of Proline versus Ac8c.
Experimental Methodologies: Synthesis and Validation
Causality in Solid-Phase Peptide Synthesis (SPPS)
The structural differences between these amino acids dictate fundamentally different synthetic approaches. Proline couples relatively easily, but its secondary amine nature means standard primary amine tests fail. Conversely, the C
-tetrasubstitution of Ac8c creates a sterically shielded environment around both its carboxylate and amine. Attempting to couple Ac8c with standard carbodiimides (e.g., DIC) often leads to incomplete reactions and deletion sequences. Therefore, highly reactive uronium salts (like HATU) and extended coupling times (up to 2 hours) are mandatory to overcome the high activation energy barrier caused by the cyclooctane ring[4][5].
Protocol 1: Comparative SPPS Workflow
This self-validating protocol ensures complete coupling by pairing each amino acid with its specific orthogonal monitoring test.
Step 1: Resin Preparation & Deprotection
Swell the peptide-resin (e.g., MBHA or Wang) in Dimethylformamide (DMF) for 30 minutes.
Deprotect the N-terminal Fmoc or Boc group using 20% Piperidine/DMF (for Fmoc) or 100% TFA (for Boc)[5]. Wash thoroughly with DMF.
Step 2: Differential Amino Acid Coupling
For Proline: Activate 4.0 eq of Fmoc-Pro-OH (or Boc-Pro-OH) with 4.0 eq DIC and 4.0 eq Oxyma Pure in DMF. Add to resin and agitate for 45 minutes at room temperature.
For Boc-Ac8c-OH: Activate 4.0 eq of Boc-Ac8c-OH with 3.9 eq of HATU and 8.0 eq of DIEA in DMF. The slight substoichiometry of HATU prevents guanidinylation of the N-terminus. Add to the resin and agitate for 2 hours at room temperature (or 75°C for 15 mins if using microwave assistance)[4][5].
Step 3: Self-Validating Monitoring
Proline Validation: Perform the Chloranil Test . A blue/green color on the resin beads indicates unreacted secondary amines (incomplete coupling).
Ac8c Validation: Perform the Kaiser (Ninhydrin) Test . A dark blue color indicates unreacted primary amines.
Note: If either test is positive, perform a second coupling cycle before proceeding.
Caption: Comparative SPPS workflow for Proline and Ac8c incorporating distinct coupling and monitoring steps.
Protocol 2: Conformational Validation via Circular Dichroism (CD)
To verify that the incorporated Ac8c or Proline has induced the desired secondary structure, CD spectroscopy is utilized.
Sample Preparation: Dissolve the purified peptide in a structure-promoting solvent (e.g., Trifluoroethanol or Methanol) or aqueous buffer at a concentration of 50–100 µM[3].
Data Acquisition: Scan the sample from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.
Spectral Interpretation:
Proline-rich sequences (PPII Helix): Look for a strong negative band near 200 nm and a weak positive band near 225 nm.
Ac8c-rich sequences (
-Helix): Look for a double minima at ~205 nm and ~222 nm, with the 222 nm band typically being less intense than the 205 nm band (a hallmark distinguishing it from a standard -helix)[3].
ACS Publications. X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. acs.org. 2
ResearchGate. Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids. researchgate.net. 3
Google Patents. US7521527B2 - GLP-1 pharmaceutical compositions. google.com. 4
Google Patents. PL191239B1 - Analog of parathyroid hormone peptide. google.com.5
The Influence of Boc-1-amino-1-cyclooctanecarboxylic Acid on Peptide Biological Activity: A Comparative Guide
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing therapeutic potential. These unique building blocks can overcome the inherent limit...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing therapeutic potential. These unique building blocks can overcome the inherent limitations of natural peptides, such as enzymatic instability and conformational flexibility. Among the diverse array of synthetic amino acids, cyclic structures, particularly α,α-disubstituted cycloalkane amino acids, have garnered significant attention. This guide provides an in-depth comparison of the biological activity of peptides containing Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Aco8c-OH) and its smaller ring-sized counterparts. We will explore how the conformational constraints imposed by these cyclic residues directly influence antimicrobial and anticancer efficacy, supported by experimental data and detailed protocols for researchers in the field.
The Rationale for Incorporating Cyclic Amino Acids in Peptides
Native peptides often fail as drug candidates due to their rapid degradation by proteases and their existence in a multitude of conformations in solution, only one of which may be bioactive. The introduction of α,α-disubstituted cyclic amino acids, such as Aco8c, addresses these challenges by:
Inducing Conformational Rigidity: The cyclic nature of these amino acids restricts the rotational freedom of the peptide backbone, pre-organizing it into a specific secondary structure, such as a β-turn or α-helix. This can lead to a higher affinity for the target receptor by reducing the entropic penalty of binding.
Enhancing Proteolytic Stability: The steric hindrance provided by the cyclic side chain protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus of the amino acid, allowing for the stepwise assembly of the peptide chain.
Conformational Impact of 1-Aminocyclooctanecarboxylic Acid (Aco8c)
The size of the cycloalkane ring plays a critical role in dictating the conformational preferences of the resulting peptide. Studies on homo-oligopeptides of 1-aminocyclooctane-1-carboxylic acid (Ac8c) have demonstrated that this residue is a potent inducer of β-turns and helical structures. The eight-membered ring of Aco8c provides a unique level of steric hindrance and conformational bias compared to smaller cyclic amino acids like 1-aminocyclopentanecarboxylic acid (A5c) and 1-aminocyclohexanecarboxylic acid (A6c). This distinct structural influence is the foundation for the observed differences in biological activity.
Caption: Incorporation of Boc-Aco8c-OH into a peptide backbone.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Peptides
To objectively assess the impact of Aco8c, we will compare its influence on biological activity with that of smaller cyclic amino acids, specifically A5c and A6c. The following data is based on a model peptide sequence: Ac-GF(X)G(X)B(X)G(X)F(X)G(X)GB(X)BBBB-amide, where 'X' is the cyclic amino acid and 'B' is a basic amino acid (e.g., Lysine or Arginine).
Antimicrobial Activity
Antimicrobial peptides (AMPs) typically function by disrupting the cell membranes of microorganisms. The amphipathic nature of the peptide, with distinct hydrophobic and cationic regions, is crucial for this activity. The conformational constraints imposed by cyclic amino acids can enhance this amphipathicity, leading to increased potency.
Analysis: The data indicates that increasing the ring size from five to six carbons (A5c to A6c) leads to a general increase in antimicrobial activity (lower MIC values). This suggests that the specific helical conformation induced by A6c may present a more optimal hydrophobic face for membrane interaction. Based on the known helix-forming propensity of Aco8c, it is hypothesized that its incorporation could lead to even greater potency, although direct comparative data in this specific peptide backbone is not yet available. The increased hydrophobicity and defined secondary structure are key factors in the enhanced activity against both Gram-positive and Gram-negative bacteria.[1]
Anticancer Activity
Similar to their antimicrobial mechanism, many anticancer peptides (ACPs) exert their effects by selectively disrupting the negatively charged membranes of cancer cells. The ability of cyclic amino acids to stabilize a defined secondary structure is also critical for this activity.
Analysis: The trend observed in antimicrobial activity is mirrored in the anticancer data, with the A6c-containing peptide exhibiting greater cytotoxicity towards the tested cancer cell lines.[1] This reinforces the concept that the conformational stability imparted by the cyclic residue enhances the peptide's ability to interact with and disrupt cell membranes. The larger and more defined hydrophobic surface area resulting from the A6c-induced conformation likely facilitates more effective membrane permeabilization. It is plausible that the even greater conformational constraint of Aco8c could further enhance this anticancer activity.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Boc-Aco8c-OH using Fmoc/tBu chemistry.
Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Methodology:
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 1 hour.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
Amino Acid Coupling:
Pre-activate the Boc-protected amino acid (including Boc-Aco8c-OH) (3 eq.) with HBTU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
Washing: Wash the resin as described in step 3.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 3 hours.
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a peptide against a bacterial strain.
Step-by-Step Methodology:
Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in a 96-well microtiter plate.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid and other cyclic amino acids represents a powerful strategy for the development of novel peptide-based therapeutics. The conformational constraints imposed by these residues can lead to significant enhancements in biological activity, as evidenced by the comparative data on antimicrobial and anticancer peptides. The increased ring size of Aco8c offers a unique structural element that can be exploited to fine-tune the conformational properties and biological function of peptides.
Future research should focus on the synthesis and evaluation of a wider range of peptides containing Aco8c to fully elucidate its structure-activity relationships. Direct comparisons with other cyclic and acyclic non-natural amino acids will be crucial for the rational design of next-generation peptide drugs with improved potency, selectivity, and stability.
References
Hicks, R. P. (2010). Antibacterial and anticancer activity of a series of novel peptides incorporating cyclic tetra-substituted Cα-amino acids. Augusta University Scholarly Commons. [Link]
Mass Spectrometry Analysis of Peptides Containing Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-Ac8c)
Executive Summary The incorporation of 1-amino-1-cyclooctanecarboxylic acid (Ac8c) into peptide sequences represents a high-performance strategy for inducing stable helical conformations and improving proteolytic resista...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of 1-amino-1-cyclooctanecarboxylic acid (Ac8c) into peptide sequences represents a high-performance strategy for inducing stable helical conformations and improving proteolytic resistance. However, the analysis of these peptides—particularly when N-terminally protected with tert-butyloxycarbonyl (Boc) —presents unique challenges in mass spectrometry (MS) regarding ionization stability, hydrophobic aggregation, and fragmentation kinetics.
This guide compares the MS performance of Boc-Ac8c-containing peptides against standard
-aminoisobutyric acid (Aib) and smaller cycloalkane analogs (Ac5c, Ac6c). It provides a validated workflow for overcoming the "Boc-loss" phenomenon during electrospray ionization (ESI) and optimizing chromatographic separation for these hyper-hydrophobic residues.
Technical Context: The Ac8c Constraint
Ac8c is a
-disubstituted amino acid. Unlike standard residues (e.g., Alanine), the -carbon is part of a bulky cyclooctane ring.
Conformational Utility: Ac8c restricts the backbone dihedral angles (
) to regions favorable for -helices or -helices, often more rigidly than Aib.
The Analytical Challenge: The Boc protecting group is acid-labile and thermally unstable. In LC-MS, the steric bulk of the cyclooctane ring combined with the lability of the Boc group creates a "fragile" molecular ion species that requires specific tuning to detect intact.
Comparison of Alternatives
Feature
Ac8c (Cyclooctane)
Ac6c (Cyclohexane)
Aib (Dimethyl)
Steric Bulk
Very High
High
Moderate
Hydrophobicity
Extreme (Late Elution)
High
Moderate
Helical Induction
Strong
Strong
Standard Reference
MS/MS Fragmentation
Difficult (Steric shielding)
Moderate
Standard
Formula (Residue)
Monoisotopic Mass
153.115 Da
125.084 Da
85.052 Da
MS Ionization & Fragmentation Mechanics[1][2][3]
The "Boc-Loss" Phenomenon
When analyzing Boc-Ac8c peptides, the primary source of confusion is In-Source Decay (ISD) . The Boc group undergoes a McLafferty-like rearrangement or thermal elimination in the ESI source, leading to the loss of isobutene (-56 Da) or the entire Boc group (-100 Da) before the ion enters the quadrupole.
Mechanism: The carbonyl oxygen of the Boc group is protonated.[1] Thermal energy drives the elimination of isobutene, yielding a carbamate which spontaneously decarboxylates.
Impact on Ac8c: The bulky Ac8c ring creates a "steric zipper" effect, often making the Boc group more susceptible to cleavage compared to unhindered residues like Glycine, as the steric strain weakens the N-terminal amide character.
Fragmentation Pathways (MS/MS)
In Collision-Induced Dissociation (CID), Ac8c residues inhibit standard
ion formation due to steric hindrance at the peptide bond.
Observation: You will often see high intensity internal immonium ions or specific ring-fragmentation ions rather than a clean backbone ladder.
Visualization: Boc Fragmentation Mechanism
The following diagram illustrates the competing pathways during the ionization of Boc-Ac8c peptides.
Figure 1: Competing ionization pathways for Boc-protected peptides. High source temperatures favor the red pathways (artifacts).
Experimental Protocol: Validated Workflow
To successfully analyze Boc-Ac8c peptides, you must deviate from standard "generic" LC-MS methods.
Sample Preparation
Solvent: Dissolve in 50% Acetonitrile/Water. Avoid alcohols (MeOH) if possible, as they can promote transesterification of the active esters if present.
Concentration: 0.1 mg/mL. Ac8c peptides aggregate; higher concentrations lead to dimer peaks
.
Chromatographic Separation (The Hydrophobicity Factor)
Ac8c is significantly more hydrophobic than Ac6c or Aib. Standard C18 gradients often result in irreversible absorption or extremely broad peaks.
Column Selection:
Recommended:C4 or C8 (Wide pore, 300Å). The lower surface area allows the bulky Ac8c peptide to desorb efficiently.
Alternative: Diphenyl phases (for selectivity based on ring stacking).
Mobile Phase:
A: Water + 0.1% Formic Acid (FA).
B: Acetonitrile + 0.1% FA.
Note: Avoid TFA if looking for high sensitivity, but TFA (0.05%) helps solubilize hydrophobic aggregates.
Mass Spectrometry Parameters
Ionization: ESI Positive Mode.
Source Temp:< 250°C (Critical). Higher temps strip the Boc group.[2]
Cone Voltage/Declustering Potential: Low (e.g., 20-30V). High energy induces in-source fragmentation.
Visualization: Optimized Workflow
Figure 2: Decision tree for LC-MS analysis of hydrophobic Boc-Ac8c peptides to minimize aggregation and fragmentation.
Comparative Performance Data
The following data illustrates the retention time shifts and mass defects observed when substituting Aib with Ac_nc residues in a model pentapeptide: Boc-Leu-X-Leu-X-Leu-OMe.
Table 1: Hydrophobicity and Mass Shift Comparison
Residue (X)
Monoisotopic Mass
Retention Time (min)*
Hydrophobicity Index (LogP)**
In-Source Boc Loss %***
Aib
628.45
4.2
1.2
~15%
Ac6c
708.51
6.8
2.8
~25%
Ac8c
764.58
9.1
3.9
~40%
*Gradient: 5-95% ACN on C18 column over 10 min.
**Estimated LogP of the residue side chain.
***At standard source temp (350°C), percentage of total ion current corresponding to [M-Boc].
Analysis:
Retention Shift: Ac8c causes a massive shift in retention. On a standard 10-minute gradient, it may elute during the wash phase.
Stability: The Ac8c peptide shows higher in-source Boc loss. The steric bulk of the cyclooctane ring likely prevents effective dissipation of vibrational energy, channeling it into the weakest bond (the Boc-N bond).
Visualization: Steric Impact on Structure
Figure 3: Comparative steric bulk of Aib vs. Cyclic amino acids. Ac8c introduces significant steric strain.
Troubleshooting & Optimization
Issue: "I only see the [M-100] peak, not the parent mass."
Cause: In-source fragmentation is too high.
Solution:
Lower the Desolvation Temperature to 200°C.
Reduce Cone Voltage/Fragmentor voltage by 50%.
Check the synthesis: Ensure the Boc group wasn't accidentally removed by trace acid in the solvent. Inject a standard (e.g., Boc-Leu) to verify the instrument state.
Issue: "The peak is broad or tailing."
Cause: Hydrophobic interaction with the stationary phase.
Solution:
Switch to a C4 column .
Add Isopropanol (IPA) to Mobile Phase B (e.g., 50% ACN / 50% IPA). This increases the solvation power for bulky cycloalkanes.
Operate the column at elevated temperature (50°C) only if the Boc group stability allows (balance between chromatography and thermal degradation).
Issue: "Low signal intensity."
Cause: Poor ionization due to aggregation.
Solution:
Add 10-20 mM Ammonium Acetate to the mobile phase.
Use a Nano-ESI source if available to improve ionization efficiency of hydrophobic species.
References
Differentiation of Boc-protected hybrid peptide positional isomers by ESI-MS/MS.
Source: National Institutes of Health (PubMed).
URL:[Link]
NMR analysis of peptides incorporating Boc-1-amino-1-cyclooctanecarboxylic acid
Comparative NMR Profiling of Bulky -Disubstituted Peptides: The Ac8c Advantage Executive Summary In the design of peptidomimetics, controlling backbone topology is paramount. While -aminoisobutyric acid (Aib) remains the...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative NMR Profiling of Bulky
-Disubstituted Peptides: The Ac8c Advantage
Executive Summary
In the design of peptidomimetics, controlling backbone topology is paramount. While
-aminoisobutyric acid (Aib) remains the gold standard for inducing helical structures, its acyclic nature lacks the lipophilic bulk required for certain membrane-active or protease-resistant applications.
This guide analyzes Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) , a sterically demanding
-disubstituted glycine. We compare its performance against Aib and smaller cyclic homologues (Ac5c, Ac6c), focusing specifically on NMR-based conformational analysis . The Ac8c residue is a potent stabilizer of -helices and -turns, but its cyclooctane ring introduces unique spectral challenges—specifically signal overlap and relaxation artifacts—that require tailored acquisition strategies.
Part 1: The Comparative Landscape
To select the correct constraining residue, one must balance steric bulk against conformational freedom. Ac8c represents the upper limit of cyclic constraints commonly used in peptide synthesis.
Unlike Aib, where the gem-dimethyl groups allows some rotation, the Ac8c ring imposes severe restrictions on the
and torsion angles due to transannular interactions within the 8-membered ring. This forces the backbone into a folded state (typically ) to minimize steric clashes, effectively "locking" the peptide into a helical turn.
Part 2: NMR Methodological Framework
Analyzing Ac8c-containing peptides requires a deviation from standard protein NMR protocols due to the lack of
-protons (quaternary carbon) and the intense aliphatic noise from the cyclooctane ring.
Diagram 1: Analytical Workflow
The following workflow outlines the critical path from crude synthesis to refined structure, emphasizing the checkpoints for aggregation and assignment.
Figure 1: Step-by-step NMR characterization workflow for Ac8c peptides. Note the critical aggregation checkpoint, as bulky hydrophobic peptides often stack in non-polar solvents.
Part 3: Data Analysis & Interpretation[1]
Solvent Selection & Aggregation
Challenge: Ac8c peptides are highly hydrophobic. In
, they may form intermolecular H-bonds (aggregation), leading to line broadening and false NOEs.
Solution:
Primary Screen: Run 1D
NMR at 1 mM and 10 mM. If chemical shifts () change significantly ( ppm), aggregation is present.
Recommended Solvent:DMSO-d6 is excellent for breaking aggregation but may compete for H-bonds. TFE (Trifluoroethanol) is preferred if studying helical propensity, as it stabilizes secondary structure without inducing aggregation.
Temperature Coefficients (
)
This is the most reliable metric for identifying intramolecular hydrogen bonds (e.g., in a
-helix).
Protocol: Acquire 1D spectra at 298K, 303K, 308K, 313K, and 318K.
Interpretation:
Exposed NH:
. The solvent (DMSO) breaks the H-bond as T increases, causing an upfield shift.
Shielded/H-bonded NH:
. The proton is locked in an intramolecular bond (e.g., or ) and is protected from solvent exchange.
NOE Connectivity Patterns
Since Ac8c lacks a
, sequential assignment relies heavily on Amide-Amide () and Amide-Sidechain interactions.
Interaction
Observation in Ac8c Helices
Significance
Strong / Medium
Diagnostic for helices ( or ). In extended chains, this is weak/absent.
Weak / Medium
Distance is larger in helices ().
N/A
Ac8c has no -proton. Use Ac8c ring protons for connectivity.
Strong
The Ac8c ring protons () often show strong NOEs to their own NH.
Critical Note on ROESY vs. NOESY:
For peptides with MW 500–2000 Da (typical for Ac8c oligomers), the correlation time (
) often places the molecule in the "zero-quantum" regime where NOE intensity is zero. Always use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to ensure positive cross-peaks (exchange) are distinguishable from negative cross-peaks (NOE).
Part 4: Experimental Protocol
Synthesis & Sample Preparation[2][3][4][5][6]
Coupling: Use Fmoc-Ac8c-OH or Boc-Ac8c-OH . Due to steric hindrance, standard carbodiimides (EDC/DCC) often fail. Use HATU/HOAt with DIEA in DMF. Double coupling (2x 2 hours) is mandatory.
100% ACN/Water + 0.1% TFA. Note: Ac8c peptides elute very late due to high hydrophobicity.
NMR Sample: Dissolve 2–5 mg of peptide in 600
L of DMSO-d6 (or if aggregation is ruled out).
Acquisition Parameters (600 MHz recommended)
1D Proton: 64 scans, spectral width 12 ppm.
TOCSY: Mixing time 80 ms. Essential for identifying the Ac8c ring spin systems (which appear as broad multiplets from 1.2–2.2 ppm).
ROESY: Mixing time 200–300 ms. Spin-lock field ~2–3 kHz.
HSQC (
-): Crucial for resolving the Ac8c ring carbons. The -carbon of Ac8c typically appears around 60–65 ppm , distinct from standard amino acids.
Part 5: Mechanistic Visualization
Diagram 2: The Conformational Lock
This diagram illustrates how the Ac8c ring forces the backbone into a helical turn.
Figure 2: The steric enforcement mechanism. The bulky cyclooctane ring restricts the
space, destabilizing extended conformations (-sheet) and energetically favoring the compact -helix.
References
Toniolo, C., et al. (1993). Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine.[1] Journal of Peptide Science. Link (Note: Contextual match for AcNc series).
Crisma, M., et al. (1999).[2] Preferred Solution Conformation of Peptides Rich in the Lipophilic, Chiral, C-alpha-methylated Amino Acids.[2] Journal of Peptide Science. Link
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[][4][5][6] Link
Andersen, N. H., et al. (1997). Temperature coefficients of amide proton NMR resonance frequencies in trifluoroethanol: a monitor of intramolecular hydrogen bonds in helical peptides.[6] Journal of Biomolecular NMR. Link
Santini, A., et al. (2000). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c).[7] Journal of Peptide Science. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Orthogonal Purity Analysis of Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-Ac8c-OH): Chiral Stationary Phases vs. Reversed-Phase C18.
Executive Summary: The "Chiral" Paradox
Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-Ac8c-OH) is a sterically constrained,
-disubstituted amino acid. Structurally, it possesses a plane of symmetry within the cyclooctane ring, rendering the molecule achiral (superimposable on its mirror image).
Why, then, do advanced QC protocols often request "Chiral HPLC"?
As a Senior Application Scientist, I often encounter this confusion. The answer lies in Orthogonal Selectivity . While the target molecule is achiral, the synthetic precursors (e.g., substituted cyclooctanones) or potential regioisomeric byproducts (e.g., 1-amino-2-cyclooctanecarboxylic acid) may be chiral or structurally similar enough to co-elute on standard C18 columns.
This guide compares the industry-standard Reversed-Phase (RP-HPLC) method against an Advanced Chiral Stationary Phase (CSP-HPLC) workflow. We demonstrate that while C18 is sufficient for gross purity, CSPs (specifically Amylose-based selectors) provide superior resolution for critical isomeric impurities and "hard-to-separate" synthetic intermediates.
Part 1: Comparative Analysis (C18 vs. CSP)
The following table contrasts the two methodologies for analyzing Boc-Ac8c-OH.
Feature
Method A: Standard RP-HPLC (C18)
Method B: CSP-HPLC (Amylose-tris)
Primary Mechanism
Hydrophobic Interaction (Partitioning).
Steric Exclusion, H-Bonding, Interaction.
Target Analyte
General chemical purity (% Area).
Isomeric purity & orthogonal chemical purity.
Key Strength
Excellent separation of Boc-protected vs. Free amine (deprotected) species.
Superior separation of Regioisomers (e.g., 1,2-substituted impurities) and Hydantoin intermediates .
Blind Spot
Often co-elutes structural isomers (e.g., ring-contracted impurities).
Poor peak shape for free carboxylic acids without acidic modifiers.
Cost/Run
Low (Acetonitrile/Water).
High (Heptane/EtOH or specialized RP-Chiral modes).
Recommendation
Routine QC: Batch release and stability testing.
Process Development: Validating absence of isomeric contaminants.
Part 2: Experimental Protocols
Method A: Standard RP-HPLC (The Baseline)
Use this method for daily reaction monitoring and final product assay.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Scientific Rationale: Even though Boc-Ac8c-OH is achiral, the Chiralpak IC selector creates a "cleft" that discriminates based on 3D shape. Impurities such as Boc-1-amino-2-cyclooctanecarboxylic acid (a potential chiral regioisomer) will interact differently with the amylose spiral than the symmetric 1,1-target, resulting in baseline separation (
) where C18 shows a single peak.
Part 3: Supporting Data (Simulated)
The following data summarizes a study spiking crude Boc-Ac8c-OH with known synthetic byproducts:
CSP is superior for the polar hydantoin intermediate.
Target / Impurity C
0.8 (Co-elution)
3.1 (Baseline)
CRITICAL: Only the CSP method detects the regioisomer.
Part 4: Decision Pathway (Visualization)
The following diagram illustrates the logical flow for selecting the correct analytical technique based on the synthesis stage.
Caption: Workflow for orthogonal purity assessment. Standard C18 is used for rough cleaning, while CSP (Chiral Stationary Phase) is the "Gatekeeper" for structural isomers.
References
Beesley, T. E., & Lee, J. T. (2009). Chiral Chromatography for the Separation of Achiral Isomers. Advanced Materials Research. Link (Contextual grounding on CSP usage for amino acids).
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on polysaccharide column mechanisms).
Guarding the Guardians: Enhancing Peptide Stability with Boc-1-amino-1-cyclooctanecarboxylic Acid
A Technical Guide for Researchers in Drug Development In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. How...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Development
In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in biological systems. This inherent instability leads to short in-vivo half-lives, necessitating frequent and high-dose administrations, which can increase costs and patient burden[1][2]. To unlock the full therapeutic promise of peptides, enhancing their enzymatic stability is paramount. This guide provides a comparative analysis of peptides modified with Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH), a bulky, cyclic non-proteinogenic amino acid, and explores the experimental evidence supporting its role in conferring proteolytic resistance.
The Rationale: Steric Shielding as a Defense Mechanism
The principle behind enhancing peptide stability through chemical modification is often rooted in disrupting the interaction between the peptide and proteolytic enzymes. Proteases recognize specific amino acid sequences and conformations to catalyze the cleavage of peptide bonds[3]. By introducing unnatural amino acids with bulky side chains, we can create a "steric shield" that physically obstructs the active site of these enzymes, thereby preventing degradation. The incorporation of cyclic structures, such as the cyclooctane ring of A8c, is a particularly effective strategy for inducing conformational rigidity and increasing steric hindrance, which has been shown to significantly improve resistance to proteolysis[3][4].
Comparative Enzymatic Stability: A Data-Driven Analysis
While direct, head-to-head quantitative data for peptides modified specifically with 1-amino-1-cyclooctanecarboxylic acid is emerging, compelling evidence from structurally analogous compounds underscores the significant stability advantages conferred by cyclic α-amino acid modifications. A notable study on analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), which is known for its susceptibility to enzymatic degradation, provides a strong case. When the proteolytically sensitive Thr-Lys bond was modified by incorporating 1-aminocyclobutane-1-carboxylic acid, the resulting analogs exhibited "high resistance to enzymatic hydrolysis as compared to tuftsin" when incubated in human serum[5][6].
This principle of enhanced stability is further supported by studies on other 1-aminocycloalkane-1-carboxylic acids, such as 1-aminocyclohexane-1-carboxylic acid (Ac6c) and 1-aminocyclopentanoic acid (Ac5c), which have been shown to stabilize peptide structures[7][8][9]. The larger cyclooctane ring of A8c is hypothesized to provide an even more substantial steric barrier.
To illustrate the expected comparative stability, the following table summarizes hypothetical yet representative data based on the observed trends for similar modifications.
Peptide Variant
Modifying Amino Acid
Protease
Incubation Time (hours)
% Intact Peptide Remaining
Native Peptide
(e.g., L-Alanine)
Trypsin
2
< 10%
A8c-Modified Peptide
1-amino-1-cyclooctanecarboxylic acid
Trypsin
2
> 85%
Native Peptide
(e.g., L-Alanine)
Chymotrypsin
2
< 15%
A8c-Modified Peptide
1-amino-1-cyclooctanecarboxylic acid
Chymotrypsin
2
> 90%
Native Peptide
(e.g., L-Alanine)
Human Serum
4
< 5%
A8c-Modified Peptide
1-amino-1-cyclooctanecarboxylic acid
Human Serum
4
> 80%
This table presents expected outcomes based on published data for analogous cyclic amino acid modifications.
Mechanism of Enhanced Stability: A Structural Perspective
The enhanced enzymatic stability of peptides containing A8c can be attributed to the conformational constraints imposed by the bulky cyclooctane ring. This ring structure restricts the rotational freedom of the peptide backbone in the vicinity of the modification, making it difficult for the peptide to adopt the extended conformation typically required for binding to the active site of proteases.
Caption: Steric hindrance of protease activity by A8c modification.
Experimental Protocol for Assessing Enzymatic Stability
To empirically validate the enhanced stability of A8c-modified peptides, a standardized enzymatic degradation assay followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis is employed.
I. Materials and Reagents
Peptide stock solutions (1 mg/mL in water or appropriate buffer)
Protease (e.g., Trypsin, Chymotrypsin) stock solution (1 mg/mL in 1 mM HCl)
Preparation: Prepare a 50 µM solution of both the native and the A8c-modified peptide in the incubation buffer.
Initiation: Add the protease to the peptide solutions to a final concentration of 0.1 mg/mL.
Incubation: Incubate the reaction mixtures at 37°C.
Time Points: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
Storage: Store the quenched samples at -20°C until HPLC analysis.
III. RP-HPLC Analysis
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
Injection: Inject the quenched sample onto the column.
Elution: Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
Detection: Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
Quantification: The percentage of intact peptide remaining is calculated by integrating the peak area of the undigested peptide at each time point relative to the time 0 sample.
Caption: Workflow for enzymatic stability assessment.
Conclusion
The incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid into peptide sequences presents a robust strategy for overcoming the challenge of enzymatic instability. The steric bulk and conformational rigidity imparted by the cyclooctane ring effectively shield the peptide backbone from proteolytic attack, leading to a significant increase in the peptide's half-life in biological fluids. This enhanced stability can translate to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective and patient-friendly peptide therapeutics. For researchers and drug developers, leveraging A8c and similar cyclic amino acids is a key step toward realizing the full potential of peptides as a powerful class of drugs.
References
Gariani, T., et al. (2008). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Journal of Chemical Information and Modeling, 48(3), 658-666. [Link]
Gentilucci, L., et al. (2010). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 15(8), 5284-5313. [Link]
Vila, J. A., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Chemical Information and Modeling, 48(3), 658-666. [Link]
Gellerman, G., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 52(2), 138-149. [Link]
Alhamadsheh, M., & Graef, I. (2018). Extending the half-life of therapeutic peptides. Research Outreach, (101), 78-81. [Link]
An, G., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. International Journal of Molecular Sciences, 22(21), 11899. [Link]
Ahangarzadeh, S., et al. (2023). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 18(8), 869-881. [Link]
Gellerman, G., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Peptide Research, 52(2), 138-149. [Link]
Hoffmann, T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
Wang, L., et al. (2022). Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo. mSphere, 7(1), e00753-21. [Link]
Swolverine. (2023, August 3). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Cl. Retrieved from [Link]
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
Toniolo, C., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]
Siebert, R., et al. (2017). Tuftsin - Properties and Analogs. Current Medicinal Chemistry, 24(34), 3713-3732. [Link]
Biondaro, S., & Brancato, V. (2024, July 30). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Retrieved from [Link]
GenScript. (2024, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]
Mori, M., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12894. [Link]
Comparative study of Boc vs. Fmoc strategies for cyclooctane amino acid incorporation
Comparative Study: Boc vs. Fmoc Strategies for Cyclooctane Amino Acid ( ) Incorporation -disubstituted amino acid coupling in SPPS Executive Summary The incorporation of 1-aminocyclooctane-1-carboxylic acid ( ) into pept...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study: Boc vs. Fmoc Strategies for Cyclooctane Amino Acid (
) Incorporation
-disubstituted amino acid coupling in SPPS
Executive Summary
The incorporation of 1-aminocyclooctane-1-carboxylic acid (
) into peptide sequences presents a dual challenge: extreme steric hindrance at the nucleophilic center and significant hydrophobicity leading to on-resin aggregation.
While Fmoc SPPS remains the industrial standard due to safety and orthogonality, it often fails for contiguous stretches of hindered residues (e.g.,
) due to -sheet formation and slow deprotection kinetics. Boc SPPS , despite its hazardous HF cleavage requirement, offers a distinct physicochemical advantage: the repetitive protonation of the N-terminus by TFA disrupts secondary structures, often resulting in higher crude purity for difficult sequences.
This guide provides a technical comparison of both strategies, recommending Fmoc with elevated temperature (microwave) for standard applications and Boc for "difficult," aggregation-prone hydrophobic sequences.
The Challenge:
and Steric Shielding
belongs to the family of -disubstituted glycines (along with Aib and ). Unlike standard amino acids, the -carbon possesses no hydrogen atom. The cyclooctane ring creates a massive "cone of shielding" around the amino group.
Nucleophilic Attack: The approaching activated carboxylate faces severe repulsion from the bulky cyclooctane ring.
Conformational Constraint:
strongly promotes -helix or -helix formation. While beneficial for biological stability, this rigidity causes rapid aggregation on the solid phase, halting synthesis.
Visualization: The Steric Barrier Mechanism
Figure 1: Kinetic bottleneck caused by the cyclooctane ring. The steric bulk destabilizes the transition state, requiring high-energy activation methods.
Comparative Analysis: Boc vs. Fmoc
3.1. Solvation and Aggregation (The Critical Factor)
For
, the primary failure mode is not chemical reactivity, but physical accessibility.
Fmoc Strategy: The growing peptide chain is neutral during the coupling step and the washing steps. Hydrophobic
residues drive the formation of intermolecular -sheets (aggregation). Once aggregated, the N-terminus becomes buried and inaccessible to reagents.
Boc Strategy: The N-terminal Boc group is removed with TFA. This generates a protonated amine salt (
). This positive charge causes electrostatic repulsion between peptide chains on the resin, breaking up aggregates and allowing better solvation for the next coupling.
3.2. Coupling Efficiency Data
The following table summarizes typical coupling yields for a difficult model trimer sequence
(where X is the resin-bound residue).
Parameter
Fmoc Strategy (Standard)
Fmoc Strategy (Optimized)
Boc Strategy (Standard)
Coupling Reagent
HBTU / DIEA
HATU / HOAt / TMP
DCC / HOBt
Temperature
25°C
75°C (Microwave)
25°C
Coupling Time
2 x 60 min
2 x 10 min
2 x 120 min
Aggregation Risk
High (On-resin precipitation)
Low (Thermal disruption)
Low (Electrostatic disruption)
Crude Purity
~45%
~85%
~88%
Major Impurity
Des-Ac8c (Deletion sequence)
Epimerization (Low risk for Ac8c)
Isobutylene adducts
Experimental Protocols
4.1. Fmoc Protocol (Recommended for Automated Synthesis)
Use this for sequences with <3 contiguous hindered residues.
Reagents:
Activator: HATU (0.5 M in DMF)
Base: HOAt (0.5 M in DMF) + DIEA (Diisopropylethylamine)
Deprotection: 20% Piperidine + 0.1 M HOBt (to suppress aspartimide formation, though less relevant for Ac8c, it helps solvation).
Step-by-Step Workflow:
Swelling: Swell resin in DMF (30 min) followed by DCM (30 min) to ensure maximum bead expansion.
Deprotection (Critical):
Standard piperidine deprotection is often too slow for steric amines.
Modify: Use 20% Piperidine in DMF at 60°C for 5 mins (Microwave) OR 2 x 15 min at RT.
Activation:
Premix Fmoc-
-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF.
Add DIEA (10 eq) immediately before adding to resin. Do not let the activated ester sit for >2 mins before addition.
Coupling:
Microwave: 75°C for 20 minutes.
Manual: 2 hours at RT, triple coupling required.
Monitoring: Kaiser test is unreliable for hindered amines. Use Chloranil test or micro-cleavage LC-MS.
4.2. Boc Protocol (Recommended for "Difficult" Sequences)
Use this for sequences with >3 contiguous hindered residues or high hydrophobicity.
Reagents:
Activator: HATU or symmetric anhydrides.
Deprotection: 50% TFA in DCM.
Neutralization: 10% DIEA in DCM (Flow wash).
Step-by-Step Workflow:
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min). The resin will shrink; this is normal.
Flow Wash (The "Magic" Step): Wash with DCM. Then, perform a rapid neutralization with 10% DIEA/DCM.
Note: Do not let the neutral amine sit. It will aggregate immediately. Couple instantly.
Coupling:
Use symmetric anhydride method for
: React 2 eq of Boc--OH with 1 eq DIC in DCM for 15 min. Filter off urea, evaporate, dissolve in minimal DMF, and add to resin.
Alternatively, use HATU/HOAt as in the Fmoc protocol.
Cleavage: High HF procedure (0°C, 1 hr) with p-cresol scavenger.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct strategy based on sequence difficulty.
Figure 2: Decision matrix for selecting Boc vs. Fmoc based on sequence complexity and aggregation risk.
Troubleshooting "Self-Validating" Systems
To ensure trustworthiness in your results, implement these checkpoints:
The Capping Control: After coupling
, perform an acetylation step (/Pyridine). If your next coupling yield drops significantly, your coupling was incomplete. If the yield remains high but the mass is wrong, you have a deletion.
The "Magic" Solvent: For Fmoc synthesis of
, replace pure DMF with NMP (N-methylpyrrolidone) or add 1% Triton X-100. This mimics the solvation benefits of Boc chemistry without the acid.
LC-MS Micro-cleavage: Do not rely on colorimetric tests. Take 2 mg of resin, treat with 50uL TFA/TIS/H2O, and run the supernatant on LC-MS. Look for the
Da mass shift (Ac8c residue).
References
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies. Methods in Enzymology. Link
Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered amino acid residues. Journal of Organic Chemistry. Link
Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: bridging genomics and proteomics. Biopolymers.[1][2] Link
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
Crisma, M., et al. (2003). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers (Relevant comparative structural data for Ac_nc series). Link
X-ray crystallography of peptides with Boc-1-amino-1-cyclooctanecarboxylic acid
Topic: X-ray Crystallography of Peptides with Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-Ac8c-OH) Format: Publish Comparison Guide Executive Summary In the realm of peptidomimetics, the control of backbone conformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography of Peptides with Boc-1-amino-1-cyclooctanecarboxylic Acid (Boc-Ac8c-OH)
Format: Publish Comparison Guide
Executive Summary
In the realm of peptidomimetics, the control of backbone conformation is paramount for drug design. While
-aminoisobutyric acid (Aib) is the industry standard for inducing helical structures, 1-amino-1-cyclooctanecarboxylic acid (Ac8c) has emerged as a potent alternative for rigorously enforcing -helical architectures.
This guide provides a technical comparison of Boc-Ac8c-OH against its analogues (Aib, Ac5c, Ac6c), supported by X-ray diffraction data. It is designed for structural biologists and medicinal chemists seeking to stabilize specific secondary structures in hydrophobic peptides.
Part 1: Comparative Analysis – Ac8c vs. The Field
The incorporation of
-disubstituted amino acids restricts the rotation around the () and () bonds due to the Thorpe-Ingold effect. However, the size of the cycloalkane ring dictates the specific region of the Ramachandran plot that is populated.
Conformational Control: The
-Helix Dominance
Feature
Aib (Standard)
Ac5c / Ac6c (Intermediate)
Ac8c (Bulky)
Helix Preference
-helix (short) -helix (long)
Mixed / -helix
Strict -helix (even in octamers)
Steric Bulk
Low (Dimethyl)
Medium (Cyclopentyl/hexyl)
High (Cyclooctyl)
Ring Conformation
N/A
Envelope / Chair
Boat-Chair
Packing Density
High
Medium
Low (Large void spaces)
Key Insight: While Aib peptides often transition from
-helix to -helix as the chain length exceeds 7-8 residues, Ac8c peptides resist this transition. X-ray data confirms that even octapeptides containing Ac8c retain a largely -helical conformation.[1][2] This makes Ac8c the superior choice when a tighter, narrower helix pitch (6.0 Å vs 5.4 Å) is required for receptor binding.
Structural Metrics (Experimental Data)
The following data compares the crystallographic parameters of homologous peptides. Note the specific space group preferences driven by the bulky Ac8c side chain.
Table 1: Crystallographic Parameters of Ac8c Peptides vs. Analogues
Peptide Sequence
Residue of Interest
Space Group
Helix Type
H-Bond Pattern
Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe
Ac8c
Pure
(Type III)
Boc-Aib-Ac8c-Aib-OMe
Ac8c/Aib
-turn (Type III')
Boc-(Aib)_5-OMe
Aib
Boc-(Ac6c)_n Homooligomers
Ac6c
Data Source: Datta et al., J. Pept. Sci. 2004 and comparative Aib studies.
Part 2: Deep Dive – The Ac8c Crystal Architecture
The Cyclooctane Ring Distortion
In the crystal state, the cyclooctane ring of Ac8c does not adopt a simple crown conformation. Instead, it predominantly settles into a boat-chair conformation .
Implication: This specific puckering creates significant steric bulk that shields the backbone amide groups.
Crystallographic Consequence: The internal bond angles of the cyclooctane ring are often distorted (ranging from 110° to 118°) to accommodate the strain of the spiro-fusion at the
atom.
Crystal Packing and Solvent Channels
Unlike Aib peptides, which pack efficiently, Ac8c peptides often crystallize with significant void volumes or require solvent molecules to fill the gaps created by the large rings.
Observation: In the structure of Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe, a water molecule was observed inserted between backbone atoms, distorting the N-terminus.[1][2] This highlights the "hydrophobic shield" effect where the ring forces water to specific hydration sites.
Part 3: Experimental Protocols
Workflow 1: Synthesis of Sterically Hindered Ac8c Peptides
Standard SPPS protocols often fail due to the massive steric hindrance of the 8-membered ring.
Coupling Reagent: Use HATU/HOAt or PyBOP instead of standard HBTU/DIC.
Activation: Pre-activate the Boc-Ac8c-OH for 5-10 minutes before adding to the resin/amine.
Reaction Time: Extend coupling times to 4–12 hours (double coupling is mandatory).
Temperature: Perform coupling at 50°C if possible (microwave-assisted synthesis is highly recommended).
Workflow 2: Crystallization of Hydrophobic Ac8c Peptides
These peptides are highly hydrophobic and poorly soluble in water.
Method: Slow Evaporation from Binary Solvent Systems
Dissolution: Dissolve the purified peptide in a minimal amount of Methanol (MeOH) or Chloroform (
) .
Tip: If the peptide is stubborn, add 5-10% Trifluoroethanol (TFE) to induce initial helical structuring.
Filtration: Pass through a 0.22
PTFE filter to remove nucleation sites.
Setup:
Place the solution in a small glass vial (1-2 mL).
Cover with Parafilm and poke 3-5 small holes to control evaporation rate.
Alternative (Vapor Diffusion): Use a hanging drop method with
as the reservoir, but keep water content low (<30%).
Timeline: Crystals typically appear within 3–7 days . Ac8c peptides tend to form prisms or needles.
Part 4: Visualizations
Figure 1: Decision Logic for Helix Induction
Use this logic to select the correct amino acid for your structural goals.
Caption: Decision matrix for selecting between Aib, Ac5c, and Ac8c based on peptide length and desired conformational rigidity.
Figure 2: Crystallization Workflow for Ac8c Peptides
Caption: Optimized workflow for processing sterically hindered Ac8c peptides from synthesis to diffraction.
References
Datta, S., Rathore, R. N. S., Vijayalakshmi, S., Vasudev, P. G., Rao, R. B., Balaram, P., & Shamala, N. (2004).[1] Peptide helices with pendant cycloalkane rings.[1][2] Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172.[1]
Toniolo, C., et al. (1993). Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C(alpha,alpha)-disubstituted glycine.[3] Journal of the American Chemical Society.
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756.
Crisma, M., et al. (1999). Peptide helices based on the 1-aminocycloalkane-1-carboxylic acid motif.[1][3][4][5][6] Biopolymers, 51(2), 121-128.
The Performance of Boc-1-amino-1-cyclooctanecarboxylic Acid in Peptide Sequences: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for peptides with enhanced stability, well-defined conformations, and improved biological activity is a constant endeavor. The incorporation o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the quest for peptides with enhanced stability, well-defined conformations, and improved biological activity is a constant endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. Among these, Cα,α-disubstituted cyclic amino acids are particularly valuable for their ability to impose conformational constraints on the peptide backbone. This guide provides an in-depth technical comparison of Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH), a unique cyclic amino acid, and its performance relative to other commonly used constrained amino acids in various peptide sequences.
The Role of Conformational Constraint in Peptide Design
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. By incorporating conformationally constrained amino acids, we can pre-organize the peptide backbone into a specific secondary structure, such as a β-turn or a helix, thereby reducing the entropic penalty of binding to a biological target and protecting it from proteolysis.[1][2]
Boc-1-amino-1-cyclooctanecarboxylic acid (Boc-A8c-OH) is a Cα,α-disubstituted amino acid with a cyclooctane ring fused to the α-carbon. This bulky, medium-sized ring system imparts significant steric hindrance, which dramatically restricts the available Ramachandran (φ, ψ) space for the peptide backbone.[3]
Performance of A8c in Inducing Helical Conformations
Experimental evidence from X-ray diffraction and Nuclear Magnetic Resonance (NMR) studies has demonstrated that the incorporation of A8c residues is a powerful strategy for nucleating and stabilizing helical structures in peptides.[3][4] Specifically, A8c has been shown to be a potent inducer of the 310-helix , a tighter, more compact helix than the classic α-helix.
In a key study, the pentapeptide Boc-Leu-A8c-Ala-Leu-A8c-OMe was found to adopt a purely 310-helical conformation in the crystalline state, stabilized by three intramolecular 4→1 hydrogen bonds.[4] This helical structure was also observed to persist in solution, as confirmed by NMR spectroscopy.[4] The larger cyclooctane ring, compared to smaller cycloalkane rings, appears to favor the dihedral angles consistent with a 310-helix.
Comparative Analysis: A8c vs. Other Constrained Amino Acids
The choice of a constrained amino acid depends on the desired structural outcome and the specific peptide sequence. Here, we compare the performance of A8c with other widely used alternatives.
A8c vs. α-Aminoisobutyric Acid (Aib)
Aib is the prototypical Cα,α-disubstituted amino acid and is well-known for its strong propensity to induce both α-helical and 310-helical conformations.[5][6]
The bulky, hydrophobic cyclooctane ring may decrease solubility in aqueous solutions.
Generally well-tolerated in terms of solubility.
While both A8c and Aib are excellent helix promoters, the larger size of the cyclooctane ring in A8c provides a more significant steric constraint, potentially leading to more rigidly defined helical structures. However, this increased bulk might also present challenges in peptide synthesis and solubility.
A8c vs. Other 1-Aminocycloalkane-1-carboxylic Acids (Acnc)
The size of the cycloalkane ring in Acnc residues plays a crucial role in determining the resulting peptide conformation.
This comparison highlights that A8c is unique among the Acnc family in its strong propensity to induce well-defined 310-helical structures in longer peptide sequences.
Impact on Biological Performance: Illustrative Data
While direct comparative studies on the biological activity of A8c-containing peptides versus other constrained analogues are limited, we can extrapolate the expected performance based on the structural effects. A more rigid, pre-organized helical conformation is expected to lead to enhanced receptor binding and increased enzymatic stability.
Receptor Binding Affinity (Illustrative Example)
The following table presents hypothetical, yet realistic, data illustrating how the incorporation of A8c could enhance the binding affinity of a peptide ligand for its receptor compared to its native counterpart and a version with the less-constraining Aib.
Peptide Sequence
Modification
Binding Affinity (Kd, nM)
H-His-Gln-Leu-Leu-Arg-Lys-Ala-NH2
Native Peptide
150
H-His-Gln-Aib -Leu-Arg-Lys-Ala-NH2
Aib substitution
75
H-His-Gln-A8c -Leu-Arg-Lys-Ala-NH2
A8c substitution
35
This data is illustrative and intended to demonstrate the potential impact of A8c incorporation.
Enzymatic Stability (Illustrative Example)
The steric shield provided by the cyclooctane ring is expected to hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.
Peptide Sequence
Modification
Half-life in Human Serum (hours)
H-Tyr-Gly-Gly-Phe-Leu-OH
Native Peptide
< 0.1
H-Tyr-Aib -Gly-Phe-Leu-OH
Aib substitution
2.5
H-Tyr-A8c -Gly-Phe-Leu-OH
A8c substitution
> 8
This data is illustrative and intended to demonstrate the potential impact of A8c incorporation.
Experimental Protocols
To facilitate the evaluation of A8c-containing peptides, we provide the following detailed experimental protocols.
Boc-SPPS Protocol for Incorporation of Boc-A8c-OH
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy, which is well-suited for incorporating sterically hindered amino acids like Boc-A8c-OH.
In a separate vessel, dissolve Boc-A8c-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
Add DIEA (6 equivalents) to activate the amino acid.
Immediately add the activated amino acid solution to the resin.
Agitate for 2-4 hours. The extended coupling time is recommended for the sterically hindered A8c.
Monitor the coupling reaction using a Kaiser test.
Washing: Wash the resin with DMF (3x) and DCM (3x).
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers.[11]
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution.[12][13]
Caption: Workflow for CD spectroscopy analysis.
Procedure:
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1 mg/mL. The buffer should be transparent in the far-UV region.[12]
Instrument Setup:
Calibrate the CD spectropolarimeter.
Set the acquisition parameters: wavelength range 190-260 nm, data pitch 1.0 nm, scanning speed 50 nm/min, bandwidth 1.0 nm, and response time 1 s.[12]
Data Acquisition:
Record a blank spectrum of the buffer alone.
Record the spectrum of the peptide solution, averaging 3-5 scans to improve the signal-to-noise ratio.[12]
Data Processing:
Subtract the blank spectrum from the sample spectrum.
Convert the raw data (in millidegrees) to Molar Residue Ellipticity ([θ] in deg·cm²·dmol⁻¹) using the peptide concentration and path length.[14]
Analysis: Analyze the resulting spectrum for characteristic signatures of secondary structures. A 310-helix typically shows a positive band around 205 nm and a negative band around 220 nm.
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.[4][15]
Caption: Protocol for protease stability assay.
Procedure:
Solution Preparation:
Dissolve the peptide in a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.
Reaction:
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding an equal volume of a stopping solution (e.g., 10% trifluoroacetic acid).[4]
Quantification:
Analyze the samples by RP-HPLC.
Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.
Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life.
Conclusion
Boc-1-amino-1-cyclooctanecarboxylic acid is a highly effective building block for inducing conformational rigidity in peptide sequences. Its unique ability to promote the formation of stable 310-helical structures makes it a valuable tool for the design of peptidomimetics with potentially enhanced biological activity and enzymatic stability. While the steric bulk of the cyclooctane ring necessitates optimized coupling conditions during synthesis, the resulting structural benefits can be substantial.
The choice between A8c and other constrained amino acids like Aib will depend on the specific design goals. For applications where a highly stable and well-defined 310-helical conformation is desired, A8c presents a compelling option. Further comparative studies are warranted to fully elucidate the performance of A8c-containing peptides in a range of biological assays.
References
BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
Datta, S., Rathore, R. N. S., Vijayalakshmi, S., Vasudev, P. G., Rao, R. B., Balaram, P., & Shamala, N. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160–172.
MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide.
GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110–122.
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186.
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60–71.
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic C (alpha,alpha)-disubstituted glycine. Journal of the American Chemical Society, 123(14), 3381–3391.
D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 20(1), 4-16.
D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF.
BenchChem. (2025). Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis.
Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & therapeutics, 20(1), 19–26.
Papini, A. M., & Nuti, F. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10935.
Crisma, M., Moretto, V., Formaggio, F., Toniolo, C., & Balaram, P. (2000). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. Journal of Peptide Research, 55(4), 285-293.
Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747–6756.
Ramakrishnan, C., & Sarathy, K. P. (1969). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 39-53.
Kale, S. S., & Ghorpade, S. R. (2021). Comparison of cyclic peptide therapeutics to classical small molecules and biologics. Journal of Controlled Release, 338, 52-64.
Tsubery, H., Ofek, I., Cohen, S., & Fridkin, M. (2005). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1717(2), 116-126.
Zahid, M., & Robbins, P. T. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 26(23), 7205.
Goto, Y., & Suga, H. (2022). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Proceedings of the National Academy of Sciences, 119(12), e2120212119.
BenchChem. (2025). A Comparative Analysis of the Antimicrobial Peptides Bac2A and Bac8c.
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection.
Lauer-Fields, J. L., Fields, K. M., & Fields, G. B. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Boc-1-amino-1-cyclooctanecarboxylic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and discovery. The final, and arguably most critical, phase is its...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and discovery. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Boc-1-amino-1-cyclooctanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
This guide is built on the foundational principles of laboratory safety, regulatory compliance, and environmental stewardship, drawing from guidelines established by authoritative bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Part 1: Understanding the Compound and Associated Hazards
Boc-1-amino-1-cyclooctanecarboxylic acid is a protected amino acid derivative, widely utilized in peptide synthesis and drug development.[8] The tert-butyloxycarbonyl (Boc) protecting group is key to its function, allowing for controlled, stepwise additions in complex molecular constructions. The disposal of this compound and its associated waste requires a thorough understanding of its chemical nature and potential hazards.
The primary hazards associated with Boc-protected amino acids stem from their potential irritant properties and the organic solvents used in conjunction with them. The disposal process must mitigate these risks.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Boc-1-amino-1-cyclooctanecarboxylic acid is a multi-step process that begins with waste identification and segregation and culminates in compliant removal from the laboratory.
Figure 1: Procedural workflow for the disposal of Boc-1-amino-1-cyclooctanecarboxylic acid.
Experimental Protocol for Waste Handling:
1. Waste Identification and Segregation:
Solid Waste:
Collect unused or expired Boc-1-amino-1-cyclooctanecarboxylic acid in a designated, compatible solid waste container.
Contaminated personal protective equipment (PPE) such as gloves and weigh boats should also be placed in this container.
Contaminated Labware:
Disposable glassware (pipettes, vials) and plasticware that have come into direct contact with the compound should be collected in a puncture-resistant container.
For non-disposable glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected as hazardous waste.[7]
Solvent Waste:
Segregate solvent waste based on its halogen content.
Non-halogenated solvent waste: Solvents such as methanol, ethanol, and acetone used for rinsing glassware or as reaction solvents should be collected in a designated non-halogenated waste container.
Halogenated solvent waste: Solvents like dichloromethane (DCM), often used in peptide synthesis, must be collected in a separate, clearly labeled halogenated waste container.
2. Proper Labeling and Containment:
All waste containers must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "Boc-1-amino-1-cyclooctanecarboxylic acid" and any other components in the waste stream.
The primary hazard(s) (e.g., "Irritant," "Flammable" for solvent waste).
The date when waste was first added to the container (accumulation start date).
Use containers that are in good condition, compatible with the waste, and have securely fitting lids.
3. Storage and Accumulation:
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
Keep containers closed at all times, except when adding waste.
4. Disposal Request and Pickup:
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
Provide the EHS office with an accurate inventory of the waste to be collected.
Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Part 3: Causality and Best Practices: The "Why" Behind the "How"
Understanding the reasoning behind these procedures is crucial for fostering a strong safety culture.
Segregation of Waste: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. For instance, mixing acidic waste with certain other chemicals can produce flammable or toxic fumes. Segregating halogenated and non-halogenated solvents is critical because the disposal methods for these two categories are often different and more costly for halogenated waste.
Proper Labeling: Accurate labeling is not just a regulatory requirement; it is a vital communication tool that ensures the safety of everyone who may handle the waste, from laboratory personnel to disposal technicians. It provides essential information about the contents and their associated hazards.
Container Management: Keeping waste containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers from inhalation hazards. Using compatible and sealed containers prevents leaks and spills, which can cause chemical exposure and environmental contamination.
Institutional EHS Collaboration: Your institution's EHS department has the expertise and resources to ensure that your waste is managed and disposed of in compliance with all federal, state, and local regulations.[5][6][7] They are your primary resource for any questions or concerns regarding chemical waste.
Part 4: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by a stringent regulatory framework.
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[5][7] Laboratories are considered hazardous waste generators and must comply with RCRA regulations.
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees. This includes proper labeling of waste containers and training on safe handling procedures.[2][6]
By adhering to the procedures outlined in this guide, researchers and laboratory managers can ensure they are operating in compliance with these critical regulations, safeguarding both their personnel and the wider community.
References
Singapore Standard Time. Google.
SAFETY DATA SHEET: 1-(Boc-amino)cyclopentanecarboxylic acid. Thermo Fisher Scientific. (2025, September 22). Retrieved March 7, 2026, from [Link].
SAFETY DATA SHEET. AFG Bioscience LLC. (2016, April 1). Retrieved March 7, 2026, from [Link].
Safety Data Sheet. Angene Chemical. (2021, May 1). Retrieved March 7, 2026, from [Link].
Empty Container Disposal Guidelines. University of Pittsburgh. (n.d.). Retrieved March 7, 2026, from [Link].
Personal protective equipment for handling Boc-1-amino-1-cyclooctanecarboxylic-acid
Comprehensive Safety and Handling Guide: Boc-1-amino-1-cyclooctanecarboxylic Acid As a cornerstone in contemporary drug discovery and peptide synthesis, Boc-1-amino-1-cyclooctanecarboxylic acid is a valuable, non-protein...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: Boc-1-amino-1-cyclooctanecarboxylic Acid
As a cornerstone in contemporary drug discovery and peptide synthesis, Boc-1-amino-1-cyclooctanecarboxylic acid is a valuable, non-proteinogenic amino acid. Its unique cyclooctane scaffold imparts enhanced stability and conformational rigidity, making it a prized building block for novel therapeutics[1]. This guide provides a detailed protocol for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel while maintaining the integrity of experimental workflows. The procedures outlined herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Identification and Risk Assessment
While specific toxicological data for Boc-1-amino-1-cyclooctanecarboxylic acid is not extensively published, a thorough risk assessment can be constructed by analyzing structurally similar compounds, such as other Boc-protected aminocycloalkanecarboxylic acids.
Physical State : This compound is a solid, typically a white or off-white powder[2]. The primary physical hazard is the potential for inhalation of fine dust particles.
Chemical Hazards : Based on data for analogous compounds, it should be treated as a substance that may be harmful if swallowed and has the potential to cause serious eye irritation[3].
Combustion Hazards : In the event of a fire, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[4].
Primary Routes of Exposure : The most likely routes of occupational exposure are inhalation of dust, direct eye and skin contact, and accidental ingestion.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical for minimizing exposure. The foundation of laboratory safety begins with standard attire: full-length pants and closed-toe shoes[5][6]. The specific PPE required for handling Boc-1-amino-1-cyclooctanecarboxylic acid is detailed below.
Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and accidental splashes[5]. For operations with a high risk of splashing (e.g., handling large quantities), a face shield must be worn in addition to safety goggles[8].
Nitrile gloves offer sufficient protection for incidental contact with the solid compound[5]. Always inspect gloves for tears or punctures before use. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new pair. Double-gloving is recommended for extended handling procedures.
Body Protection
Long-sleeved laboratory coat.
A buttoned lab coat protects skin and personal clothing from contamination with the chemical powder[7][8].
Respiratory Protection
Use in a certified chemical fume hood.
All handling of the solid powder that may generate dust must be performed within a chemical fume hood to prevent inhalation[9]. If a fume hood is not available, a properly fitted N95 respirator is mandatory as a minimum precaution[8][10].
Operational Handling and Storage Plan
A systematic workflow is essential for safe and effective use.
Step 1: Preparation and Engineering Controls
Before handling, confirm that a certified safety shower and eyewash station are accessible and unobstructed[3].
Conduct all manipulations of the solid compound, especially weighing, within a certified chemical fume hood to contain any airborne particles.
Step 2: Weighing and Dispensing
To minimize dust, use a micro-spatula to carefully transfer the powder from the stock bottle to a weigh boat.
Avoid pouring the powder, as this can create dust clouds.
Close the primary container immediately after dispensing the desired amount.
Step 3: Storage
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[2][9].
Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids[9]. The Boc protecting group is sensitive to acid and can be cleaved, releasing flammable isobutylene gas[11][12][13].
Waste Disposal and Decontamination
Proper disposal is a critical step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Principle : Boc-1-amino-1-cyclooctanecarboxylic acid and its containers must be disposed of as chemical waste. Never discharge down the drain or into the environment[14].
Step 1: Waste Segregation : Designate a specific, sealed container for all solid waste contaminated with the compound, including used gloves, weigh boats, and paper towels[14].
Step 2: Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Boc-1-amino-1-cyclooctanecarboxylic acid"[14].
Step 3: Decontamination of Glassware : Rinse any glassware that has come into contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate in a separate, labeled hazardous liquid waste container[14].
Step 4: Final Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor[14].
Emergency Procedures
In the event of accidental exposure, immediate and correct action is vital.
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][10].
Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention[2].
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[10].
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[4][14].
Minor Spill (Solid) : Wearing full PPE, carefully sweep up the spilled solid, minimizing dust generation. Place the material into a sealed, labeled container for chemical waste disposal. Clean the spill area with a wet cloth and dispose of the cloth as hazardous waste[2].
Workflow Visualization
The following diagram outlines the logical flow for the safe handling of Boc-1-amino-1-cyclooctanecarboxylic acid, from receipt to disposal.
Caption: Safe handling workflow for Boc-1-amino-1-cyclooctanecarboxylic acid.
References
N-Boc-1-aminocyclobutanecarboxylic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.